molecular formula C20H28O5 B1151755 ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

货号: B1151755
分子量: 348.4 g/mol
InChI 键: UTVJJCFYCUPKOU-DCTHVCBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid has been reported in Pteris semipinnata with data available.

属性

IUPAC Name

(1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVJJCFYCUPKOU-DCTHVCBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to ent-6α,9α-Dihydroxy-15-oxo-16-kauren-19-oic Acid: Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-6α,9α-Dihydroxy-15-oxo-16-kauren-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, with a focus on its isolation from the fern Pteris semipinnata. Detailed experimental protocols for extraction and purification are presented, along with quantitative data on isolated yields of related compounds. Furthermore, this guide explores the biological context of ent-kaurane diterpenoids, visualizing a key signaling pathway associated with their anticancer effects.

Natural Sources

The primary natural source identified for ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid is the fern Pteris semipinnata L. , a member of the Pteridaceae family.[1][2] This plant is widely distributed in China and other parts of Asia and has a history of use in traditional medicine for treating conditions such as hepatitis and enteritis.[3] Phytochemical investigations of P. semipinnata have revealed it to be a rich reservoir of ent-kaurane diterpenoids.[1][4][5][6]

While ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid is a known compound isolated from this fern, numerous other structurally related diterpenoids have also been identified from the same source.[1] This co-occurrence is typical for secondary metabolite profiles in plants and offers opportunities for the simultaneous isolation of a library of analogous compounds for structure-activity relationship (SAR) studies.

Other species of the Pteris genus, such as Pteris multifida, are also known to produce a variety of ent-kaurane diterpenoids, suggesting that they may be potential alternative sources for this class of compounds.[1][2][4]

Isolation and Purification of ent-Kaurane Diterpenoids from Pteris semipinnata

The following protocol is based on the methodology described by Wang et al. (2011) for the isolation of ent-kaurane diterpenoids, including ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, from the whole plants of P. semipinnata.[1]

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The whole plants of Pteris semipinnata are collected, identified, and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material (e.g., 8.5 kg) is extracted exhaustively with 95% ethanol (B145695) at room temperature.[1] This process is typically repeated multiple times (e.g., 3 times) to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation and Chromatographic Separation

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with the ent-kaurane diterpenoids typically concentrating in the ethyl acetate fraction.

  • Column Chromatography (Silica Gel): The ethyl acetate-soluble fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity (e.g., from 100:0 to 0:100 v/v).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Chromatographic Purification: Fractions containing compounds of interest are combined and subjected to repeated column chromatography. This may involve different stationary phases such as MCI gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column.[1]

  • Final Purification: Final purification of the isolated compounds is often achieved by preparative HPLC or recrystallization to yield pure ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid and other related diterpenoids.

Visualization of the Isolation Workflow

G plant Powdered Pteris semipinnata extraction Extraction with 95% EtOH plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etoh_fraction EtOAc Fraction partition->etoh_fraction silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) etoh_fraction->silica_gel fractions Combined Fractions silica_gel->fractions purification Repeated Chromatography (MCI, Sephadex LH-20, Prep-HPLC) fractions->purification final_compound Pure ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid purification->final_compound

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Quantitative Data

The isolation yields of ent-kaurane diterpenoids can vary depending on the source material and the efficiency of the extraction and purification process. The study by Wang et al. (2011) reported the isolation of several new diterpenoids, named pterisolic acids A-F, from 8.5 kg of dried Pteris semipinnata.[1] While the specific yield for the known compound ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid was not detailed in this publication, the yields of the new pterisolic acids provide a quantitative reference for the abundance of this class of compounds in the plant.

Compound NameMolecular FormulaYield (mg) from 8.5 kg
Pterisolic acid AC₂₀H₂₆O₅10.5
Pterisolic acid BC₂₀H₂₆O₄8.2
Pterisolic acid CC₂₀H₂₈O₅12.1
Pterisolic acid DC₂₀H₃₀O₅7.8
Pterisolic acid EC₂₀H₃₀O₅9.3
Pterisolic acid FC₂₀H₃₀O₆6.5

Table 1: Yields of new ent-kaurane diterpenoids isolated from Pteris semipinnata.[1]

Biological Activities and Signaling Pathways

ent-Kaurane diterpenoids exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being of particular interest to the drug development community.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines.[3][7] For instance, a related compound, ent-15-oxo-kaur-16-en-19-oic acid, has been shown to induce apoptosis in human prostate carcinoma cells (PC-3).[7] The mechanism of action often involves the induction of apoptosis through the intrinsic or mitochondrial pathway.[8][9] This pathway is characterized by changes in the expression of key regulatory proteins.

Another related compound, pterisolic acid G, also isolated from Pteris semipinnata, was found to inhibit the growth of human colorectal cancer cells (HCT-116) by inducing apoptosis.[5] This was associated with a reduction in the expression of proteins in the Wnt/β-catenin signaling pathway and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

The general mechanism involves the compound triggering mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Anti-inflammatory Activity

ent-Kaurane diterpenoids isolated from Pteris multifida have shown significant anti-neuroinflammatory activity.[1][2][4] These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1][4] The mechanism involves the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][4]

Visualization of a Proposed Anticancer Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by ent-kaurane diterpenoids, based on published literature.

G compound ent-Kaurane Diterpenoid bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation mito Mitochondrion bcl2->mito Inhibits permeabilization bax->mito Promotes permeabilization cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

The Biosynthesis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through the key intermediate, ent-kaurenoic acid. While the initial steps leading to ent-kaurenoic acid are well-characterized, the subsequent modifications involving hydroxylation at the C-6 and C-9 positions, and oxidation at the C-15 position, are less defined. This guide synthesizes the current understanding of the enzymatic players, likely enzyme classes involved, and presents detailed experimental protocols for their characterization. Quantitative data from related pathways are provided to serve as a benchmark for future research. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel bioactive compounds.

Introduction

Diterpenoids derived from the ent-kaurane skeleton represent a diverse class of natural products with a wide range of biological activities. Among these, this compound is a molecule of significant interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in microbial hosts. This guide delineates the known and putative steps in the biosynthetic pathway of this complex diterpenoid.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the cyclization of the linear isoprenoid precursor, GGPP, to form the tetracyclic hydrocarbon, ent-kaurene (B36324). This is followed by a series of oxidative modifications to yield the final product.

From Geranylgeranyl Diphosphate (GGPP) to ent-Kaurenoic Acid

The initial phase of the pathway, leading to the formation of ent-kaurenoic acid, is a well-established route in the biosynthesis of gibberellins (B7789140) and other kaurane (B74193) diterpenoids.[1][2][3] This process involves three key enzymatic steps:

  • GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the cyclization of GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS) .

  • ent-CPP to ent-Kaurene: The tetracyclic skeleton of the kaurane diterpenoids is then formed from ent-CPP by the action of ent-kaurene synthase (KS) .

  • ent-Kaurene to ent-Kaurenoic Acid: The final step in this initial phase is the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This series of reactions is catalyzed by a single cytochrome P450 monooxygenase, ent-kaurene oxidase (KO) , which is a member of the CYP701A family.[4] This enzyme sequentially oxidizes the C-19 methyl group to a carboxylic acid via alcohol and aldehyde intermediates.

Putative Biosynthesis of this compound from ent-Kaurenoic Acid

The subsequent modifications of the ent-kaurenoic acid backbone to yield the final product are not yet fully elucidated. However, based on known enzymatic reactions in diterpenoid biosynthesis, a putative pathway can be proposed. This pathway likely involves a series of hydroxylations and an oxidation reaction, catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively.

  • ent-Kaurenoic Acid to ent-6α,9α-Dihydroxy-kauren-19-oic Acid (Putative): The introduction of hydroxyl groups at the C-6 and C-9 positions is likely catalyzed by specific cytochrome P450 hydroxylases . While the exact enzymes are unknown, numerous P450s are known to hydroxylate the kaurane skeleton at various positions.

  • ent-6α,9α-Dihydroxy-kauren-19-oic Acid to ent-6α,9α,15α-Trihydroxy-kauren-19-oic Acid (Putative): A further hydroxylation at the C-15 position is proposed, again likely mediated by a cytochrome P450 hydroxylase .

  • ent-6α,9α,15α-Trihydroxy-kauren-19-oic Acid to this compound (Putative): The final step is the oxidation of the C-15 hydroxyl group to a ketone. This reaction is likely catalyzed by a dehydrogenase . An analogous enzyme, 15-hydroxyprostaglandin dehydrogenase, is known to oxidize C-15 hydroxyl groups in other contexts.[5][6]

Data Presentation

The following table summarizes the known quantitative data for an enzyme involved in a related kaurenoic acid modification pathway. This data can serve as a reference for the characterization of the putative enzymes in the biosynthesis of this compound.

EnzymeSubstrateApparent Km (µM)Optimal pHCofactorSource OrganismReference
ent-kaurenoic acid 13-hydroxylaseent-kaurenoic acid11.17.5-7.8NADPH, O2Stevia rebaudiana[7]
NADPH20.6

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression of Putative Biosynthetic Genes

Objective: To produce and functionally characterize the putative cytochrome P450 hydroxylases and dehydrogenase.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized sequences of the candidate genes and clone them into a suitable yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

  • Protein Expression:

    • Grow a pre-culture of the transformed yeast in selective medium containing glucose at 30°C overnight.

    • Inoculate the main culture in selective medium containing galactose to induce protein expression.

    • Incubate at 30°C with shaking for 48-72 hours.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in the same buffer and disrupt them using glass beads.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of the heterologously expressed enzymes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal preparation (containing the expressed enzyme)

    • NADPH-cytochrome P450 reductase (if not co-expressed)

    • NADPH

    • The appropriate substrate (ent-kaurenoic acid or a hydroxylated intermediate) dissolved in a suitable solvent (e.g., DMSO).

    • Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding a quench solution (e.g., 2 M HCl). Extract the products with an organic solvent (e.g., ethyl acetate).

  • Sample Preparation for Analysis: Evaporate the organic solvent and derivatize the residue (e.g., by methylation with diazomethane (B1218177) followed by silylation with BSTFA) for GC-MS analysis.

Product Identification by GC-MS and LC-MS/MS

Objective: To identify the products of the enzymatic reactions.

Methodology:

  • GC-MS Analysis:

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable column (e.g., HP-5MS) and temperature program to separate the products.

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards (if available) or by detailed interpretation of the fragmentation patterns.

  • LC-MS/MS Analysis:

    • For more polar compounds, use liquid chromatography-tandem mass spectrometry.

    • A method for quantifying ent-kaurenoic acid by LC-MS/MS has been established where Q1 and Q3 are set to the same m/z value for multiple reaction monitoring (MRM) due to the lack of fragmentation in negative mode electrospray ionization.[8][9] This approach could be adapted for the hydroxylated and oxidized derivatives.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO (CYP701A) dihydroxy_KA ent-6,9-Dihydroxy- 16-kauren-19-oic acid (Putative Intermediate) ent_Kaurenoic_Acid->dihydroxy_KA P450 Hydroxylases (Putative) trihydroxy_KA ent-6,9,15-Trihydroxy- 16-kauren-19-oic acid (Putative Intermediate) dihydroxy_KA->trihydroxy_KA P450 Hydroxylase (Putative) final_product ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid trihydroxy_KA->final_product Dehydrogenase (Putative) Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_assay Enzyme Assays & Analysis gene_synthesis Gene Synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Yeast Transformation cloning->transformation expression Protein Expression transformation->expression microsome_prep Microsome Preparation expression->microsome_prep enzyme_assay In Vitro Enzyme Assay microsome_prep->enzyme_assay extraction Product Extraction enzyme_assay->extraction analysis GC-MS / LC-MS/MS Analysis extraction->analysis

References

A Comprehensive Technical Guide to the Spectroscopic Data of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds, isolated from various plant species, have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the spectroscopic data for this compound, along with experimental protocols for its isolation and characterization. Furthermore, it visualizes key signaling pathways associated with the biological activities of ent-kaurane diterpenoids, offering valuable insights for researchers in natural product chemistry and drug development. This compound has been isolated from the fern Pteris semipinnata.[1][2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
~1.85m
~1.10m
~1.95m
~1.50m
~1.60m
~1.25m
5~1.70m
6~4.50br s
~2.10m
~1.80m
11α~1.90m
11β~1.65m
12α~2.00m
12β~1.75m
13~2.80s
14α~2.20d~12.0
14β~1.90d~12.0
17A~5.90s
17B~5.15s
18~1.20s
20~0.90s
OH-6variablebr s
OH-9variablebr s
COOH-19variablebr s

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

PositionPredicted δ (ppm)
1~39.0
2~18.5
3~42.0
4~33.0
5~55.0
6~75.0
7~40.0
8~50.0
9~80.0
10~45.0
11~22.0
12~38.0
13~43.0
14~35.0
15~205.0
16~155.0
17~115.0
18~28.0
19~180.0
20~15.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For this compound (C₂₀H₂₈O₅), the expected exact mass would be approximately 348.1937 g/mol . Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺349.1995
[M+Na]⁺371.1814
[M-H]⁻347.1853
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretching (hydroxyl groups and carboxylic acid)
~2930C-H stretching (alkane)
~1730C=O stretching (carboxylic acid)
~1680C=O stretching (α,β-unsaturated ketone)
~1640C=C stretching (alkene)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is particularly informative for compounds containing chromophores, such as the α,β-unsaturated ketone system in the target molecule.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption

λmax (nm)TransitionSolvent
~230-240π → π*Methanol (B129727) or Ethanol

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of ent-kaurane diterpenoids from plant material, based on procedures described for compounds isolated from Pteris semipinnata.[1][4]

  • Extraction: Dried and powdered plant material (e.g., aerial parts of Pteris semipinnata) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed using standard pulse sequences.

  • Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically using a KBr pellet or as a thin film.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer using a solution of the compound in a suitable solvent like methanol or ethanol.

Signaling Pathways and Biological Activities

ent-Kaurane diterpenoids exhibit a wide range of biological activities, with their anticancer effects being particularly well-documented.[5][6][7] They are also key intermediates in the biosynthesis of gibberellins, a class of plant hormones.

Gibberellin Biosynthesis Pathway

ent-Kaurenoic acid is a crucial intermediate in the biosynthesis of gibberellins. The pathway involves a series of enzymatic conversions starting from geranylgeranyl pyrophosphate (GGPP).

Gibberellin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol KO ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_aldehyde KAO Gibberellins Bioactive Gibberellins GA12_aldehyde->Gibberellins Multiple Steps

Caption: Key steps in the early stages of the gibberellin biosynthesis pathway.

Anticancer Signaling Pathway: PI3K/Akt Inhibition

Many ent-kaurane diterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt pathway.[8][9]

Anticancer_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ent_Kaurane ent-Kaurane Diterpenoid ent_Kaurane->PI3K inhibits ent_Kaurane->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by ent-kaurane diterpenoids.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery, given the established biological activities of the ent-kaurane class of diterpenoids. This technical guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for its study. The visualization of its involvement in key biological pathways, such as gibberellin biosynthesis and cancer-related signaling, underscores the potential for this compound and its analogs in both agricultural and pharmaceutical applications. Further research to fully elucidate the complete spectroscopic data and to explore the full spectrum of its biological activities is highly encouraged.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a complex diterpenoid of interest to researchers in natural product chemistry and drug development. This document outlines the requisite experimental protocols and data interpretation necessary to confirm the molecule's intricate tetracyclic kaurane (B74193) skeleton and its specific functionalization. While this guide is based on established methodologies for closely related analogues, it presents a robust framework for the definitive structural analysis of this specific compound.

This compound, a member of the kaurane diterpenoid family, possesses a unique arrangement of hydroxyl, ketone, and carboxylic acid functionalities. These features suggest potential biological activities, making its unambiguous structural determination a critical step for further investigation. The methodologies described herein are standard in the field of natural product chemistry and are essential for any research program focused on the isolation and characterization of novel bioactive compounds.

Proposed Isolation and Purification Protocol

The isolation of this compound would typically commence with the extraction of the source material, such as the herbs of Pteris semipinnata, where its glucopyranosyl ester has been reported[1]. A generalized protocol is as follows:

Experimental Protocol: Extraction and Chromatographic Separation

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, for instance, n-hexane, ethyl acetate (B1210297), and methanol (B129727). The target compound is expected to be present in the more polar fractions (ethyl acetate and/or methanol).

  • Solvent-Solvent Partitioning: The crude polar extract is then partitioned between an immiscible solvent system (e.g., ethyl acetate and water) to separate compounds based on their polarity. The organic layer, containing the diterpenoids, is concentrated in vacuo.

  • Column Chromatography: The resulting residue is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a methanol-water or acetonitrile-water gradient) to yield the pure compound.

Spectroscopic Data Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: The analysis is performed in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Expected Data: For a molecular formula of C₂₀H₂₈O₅, the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation or as a KBr pellet.

Expected Data:

Functional GroupExpected Absorption (cm⁻¹)
O-H (hydroxyl and carboxylic acid)~3400 (broad)
C-H (alkane)~2950-2850
C=O (carboxylic acid)~1700
C=O (α,β-unsaturated ketone)~1680
C=C (alkene)~1640
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments are the cornerstone of structure elucidation for complex organic molecules.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Experiments: A standard suite of NMR experiments is performed:

    • ¹H NMR (proton)

    • ¹³C NMR (carbon) and DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon types (CH₃, CH₂, CH, C).

    • 2D NMR:

      • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and thus the stereochemistry.

Predicted Spectroscopic Data:

Based on the proposed structure and data from analogous kaurane diterpenoids, the following key spectroscopic features are anticipated.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations (COSY, HMBC)
H-6~3.5 - 4.0mH-5, H-7; C-5, C-7, C-8, C-10
H-17a, H-17b~5.0 - 6.0s, sC-13, C-15, C-16
H-5~1.5 - 2.0mH-6; C-4, C-6, C-7, C-10, C-18, C-19, C-20
H-13~2.5 - 3.0mH-12, H-14; C-8, C-12, C-14, C-15, C-16, C-17
Me-18~1.2sC-3, C-4, C-5, C-19
Me-20~0.8sC-1, C-5, C-9, C-10

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-19~180C
C-15~200C
C-16~150C
C-17~110CH₂
C-9~75C
C-6~70CH
C-10~40C
C-4~45C
C-20~15CH₃
C-18~28CH₃

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation Plant_Material Plant Material (e.g., Pteris semipinnata) Crude_Extract Crude Polar Extract Plant_Material->Crude_Extract Extraction Partitioned_Extract Partitioned Extract Crude_Extract->Partitioned_Extract Partitioning Fractions Chromatographic Fractions Partitioned_Extract->Fractions Column Chromatography Pure_Compound Pure Compound Fractions->Pure_Compound Preparative HPLC HRMS HRMS Pure_Compound->HRMS IR IR Spectroscopy Pure_Compound->IR NMR 1D & 2D NMR Pure_Compound->NMR Molecular_Formula Molecular Formula (C₂₀H₂₈O₅) HRMS->Molecular_Formula Functional_Groups Functional Groups (-OH, C=O, COOH) IR->Functional_Groups Carbon_Skeleton Carbon Skeleton & Connectivity NMR->Carbon_Skeleton Stereochemistry Relative Stereochemistry NMR->Stereochemistry Final_Structure Final Structure: This compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

Figure 1: Workflow for the structure elucidation of a natural product.

Concluding Remarks

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. By following the detailed protocols for isolation, purification, and data acquisition outlined in this guide, researchers can confidently determine the compound's molecular formula, identify its functional groups, and map out its complex carbon skeleton and stereochemistry. This foundational characterization is indispensable for any subsequent investigation into the pharmacological potential of this and other related kaurane diterpenoids.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Diterpenoids from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fern Pteris semipinnata, a staple in traditional Chinese medicine, is emerging as a significant reservoir of bioactive diterpenoids, primarily of the ent-kaurane structural class. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their cytotoxic and anti-inflammatory properties. This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support ongoing research and drug discovery initiatives.

Overview of Bioactive Diterpenoids

A variety of ent-kaurane diterpenoids have been isolated and identified from Pteris semipinnata. Notably, a series of compounds designated 5F, 6F, and A have demonstrated significant biological effects. Compound 6F, in particular, has emerged as a potent cytotoxic agent against a range of human cancer cell lines. The core chemical scaffold of these compounds, featuring an α,β-unsaturated ketone moiety, is believed to be crucial for their bioactivity.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of diterpenoids from Pteris semipinnata have been rigorously evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined and are summarized below.

CompoundCell LineCell TypeIC50 (µg/mL) after 72hIC50 (µmol/L)
6F HePG IIHuman Liver Adenocarcinoma0.343 ± 0.003[1]-
SPC-A-1Human Lung Adenocarcinoma0.115 ± 0.022[1]2.34 (after 24h)[2]
MGC-803Human Gastric Adenocarcinoma0.590 ± 0.032[1]-
CNE-2ZHuman Nasopharyngeal Carcinoma0.328 ± 0.066[1]-
BEL-7402Human Liver Adenocarcinoma0.221 ± 0.058[1]-
HL-60Human Promyelocytic Leukemia-0.09[3]
5F HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402-Less active than 6F and A[1]-
A HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402-Less active than 6F[1]-
4F HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402-No cytotoxicity detected[1]-
B HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402-No cytotoxicity detected[1]-
Ethanolic Extract (PSE) HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402-Strong cytotoxicity[1]-

Anti-inflammatory Activity

While much of the focus has been on cytotoxicity, emerging evidence suggests that compounds from Pteris semipinnata also possess anti-inflammatory properties. Although detailed studies on the diterpenoids are ongoing, related compounds from this plant, such as pterosins, have been shown to inhibit the induction of Nuclear Factor-kappa B (NF-κB). NF-κB is a critical transcription factor that regulates a wide array of genes involved in inflammation and immunity. The inhibition of this pathway represents a key mechanism for the anti-inflammatory effects of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of diterpenoids from Pteris semipinnata.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][3]

  • Cell Preparation: Human tumor cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours to allow for attachment.

  • Compound Treatment: The diterpenoid compounds, dissolved in a suitable solvent like DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate 24h A->B C Add diterpenoid compounds B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 1.5-4h E->F G Viable cells form purple formazan F->G H Add solubilizing agent (DMSO) G->H I Measure absorbance (492/570 nm) H->I J Calculate IC50 I->J

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Evaluation: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.

  • Compound Treatment: After transfection, cells are treated with the diterpenoid compounds for a predefined period (e.g., 1-2 hours) before stimulation.

  • NF-κB Activation: The NF-κB pathway is activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: The cells are incubated for an appropriate duration (e.g., 6-8 hours) to allow for luciferase expression.

  • Cell Lysis: The culture medium is removed, and the cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially in a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Signaling Pathways

The biological activities of diterpenoids from Pteris semipinnata are mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Diterpenoids from Pteris semipinnata are hypothesized to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_P Phosphorylated IκB IkB_NFkB->IkB_P NFkB Active NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates to nucleus Diterpenoids Diterpenoids from Pteris semipinnata Diterpenoids->IKK inhibits? Diterpenoids->Proteasome inhibits? Diterpenoids->NFkB_nuc inhibits nuclear translocation? DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Diterpenoids from Pteris semipinnata represent a promising class of natural products with potent cytotoxic and potential anti-inflammatory activities. The quantitative data presented herein highlight the significant anticancer potential of compounds like 6F. The detailed experimental protocols provide a foundation for researchers to further investigate the biological activities of these and other related compounds. Future research should focus on elucidating the precise molecular mechanisms of action, including the specific targets within the NF-κB and other relevant signaling pathways. Further in vivo studies are warranted to validate the therapeutic potential of these diterpenoids for the development of novel anticancer and anti-inflammatory agents. The structural diversity of diterpenoids in Pteris semipinnata suggests that this fern will continue to be a valuable source for the discovery of new drug leads.

References

An In-depth Technical Guide to ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid and its Derivatives: A Review of a Promising Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class, primarily isolated from plants of the genus Isodon. This compound and its derivatives have garnered significant scientific interest due to their potential therapeutic applications, including anti-inflammatory and anticancer properties. The primary mechanism of action for many of these compounds is believed to be the modulation of critical cellular signaling pathways, most notably the NF-κB pathway, which plays a central role in inflammation and cancer progression. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton. These compounds have been isolated from various plant species and have demonstrated a wide range of biological activities. Among them, this compound and its structural analogues have emerged as promising candidates for drug development. Their purported ability to interfere with pro-inflammatory and oncogenic signaling pathways makes them attractive subjects for further investigation. This guide aims to consolidate the available scientific data on these compounds, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro and in vivo models. The primary activities of interest are their cytotoxic effects against cancer cell lines and their anti-inflammatory properties.

Anticancer Activity

Several derivatives of ent-kaurenoic acid have demonstrated significant cytotoxicity against a range of cancer cell lines. The mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of ent-kaurenoic acid derivatives

CompoundCell LineActivityIC50 ValueReference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)Cytotoxic3.7 µg/mL[1][2]
ent-15-oxo-kaur-16-en-19-oic acidFibroblasts (Primary Cell Culture)Cytotoxic14.8 µg/mL[1][2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Hepatocellular Carcinoma (HCC) cellsApoptosis InductionDose- and time-dependent[3]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Nasopharyngeal Carcinoma (CNE-2Z) cellsApoptosis and G2 phase cell cycle arrestDose- and time-dependent[4]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Laryngeal Cancer cellsApoptosis InductionDose-dependent[5]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently linked to the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of ent-kaurenoic acid derivatives

CompoundModelActivityIC50/Effective DoseReference
Siegeskaurolic acid (ent-16α,17-hydroxy-kauran-19-oic acid)LPS-stimulated RAW 264.7 macrophagesInhibition of NO, PGE2, and TNF-α productionNot specified[6]
Various ent-kaurenoic acids from Gochnatia decoraLPS-induced NO production in RAW 264.7 macrophagesInhibition of NO productionIC50 values ranging from 0.042 to 8.22 µM[7]
Kaurenoic acid (ent-kaur-16-en-19-oic acid)LPS-stimulated RAW 264.7 macrophagesNo significant inhibition of pro-inflammatory mediatorsNot applicable[8][9]

Mechanism of Action: Modulation of Signaling Pathways

The biological effects of this compound and its derivatives are intrinsically linked to their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Several ent-kaurenoic acid derivatives have been shown to inhibit this pathway. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been reported to stabilize IκBα, thereby reducing the nuclear translocation of p65.[3] Similarly, siegeskaurolic acid prevents the degradation of IκB, leading to decreased nuclear levels of p65 and p50.[6]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB\n(p65/p50) p65 p50 IκBα->NF-κB\n(p65/p50) inhibits (sequestration) Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System IκBα->Ubiquitin-Proteasome\nSystem degradation p65 p65 p50 p50 Nuclear p65/p50 p65 p50 NF-κB\n(p65/p50)->Nuclear p65/p50 translocates ent-kaurenoic acid\nderivatives ent-kaurenoic acid derivatives ent-kaurenoic acid\nderivatives->IKK Complex inhibits ent-kaurenoic acid\nderivatives->IκBα stabilizes Target Gene\nTranscription Target Gene Transcription Nuclear p65/p50->Target Gene\nTranscription initiates

Inhibition of the NF-κB Signaling Pathway.
Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism of anticancer drugs. ent-kaurenoic acid derivatives have been shown to trigger apoptosis in cancer cells. This often involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. A decrease in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute programmed cell death. For example, ent-15-oxo-kaur-16-en-19-oic acid was found to reduce the levels of the anti-apoptotic protein Bcl-2.[1]

Apoptosis_Signaling_Pathway ent-kaurenoic acid\nderivatives ent-kaurenoic acid derivatives Bcl-2 Anti-apoptotic Bcl-2 ent-kaurenoic acid\nderivatives->Bcl-2 downregulates Bax/Bak Pro-apoptotic Bax/Bak ent-kaurenoic acid\nderivatives->Bax/Bak upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits cytochrome c release Bax/Bak->Mitochondrion promotes cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Induction of the Intrinsic Apoptosis Pathway.

Experimental Protocols

Isolation of ent-kaurane Diterpenoids

A general procedure for the isolation of ent-kaurane diterpenoids from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions obtained are subjected to various chromatographic techniques for further purification. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(various concentrations) Compound Treatment (various concentrations) Cell Seeding\n(96-well plate)->Compound Treatment\n(various concentrations) Incubation\n(e.g., 24-72h) Incubation (e.g., 24-72h) Compound Treatment\n(various concentrations)->Incubation\n(e.g., 24-72h) Add MTT Reagent Add MTT Reagent Incubation\n(e.g., 24-72h)->Add MTT Reagent Incubation\n(2-4h) Incubation (2-4h) Add MTT Reagent->Incubation\n(2-4h) Add Solubilizing\nAgent Add Solubilizing Agent Incubation\n(2-4h)->Add Solubilizing\nAgent Measure Absorbance\n(570 nm) Measure Absorbance (570 nm) Add Solubilizing\nAgent->Measure Absorbance\n(570 nm) Calculate Cell\nViability Calculate Cell Viability Measure Absorbance\n(570 nm)->Calculate Cell\nViability

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compound and/or a pro-inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-IKK, p-IκBα, p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. Their ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores their therapeutic relevance. However, further research is required to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy and safety. The detailed methodologies and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Technical Guide to the Discovery and Characterization of Novel ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Kaurane diterpenoids represent a large and structurally diverse class of natural products, predominantly isolated from the plant kingdom, particularly from the genus Isodon. These tetracyclic diterpenes have garnered significant scientific interest due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the methodologies involved in the discovery and characterization of novel ent-kaurane diterpenoids, from their isolation and structural elucidation to their biological evaluation and mechanistic investigation. Detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to elucidate their mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis.

Introduction

ent-Kaurane diterpenoids are a class of tetracyclic diterpenes built on the ent-kaurane skeleton. The prefix "ent" signifies that they are the enantiomers of the corresponding kaurane (B74193) structures. Since the first discovery in 1961, over 1300 ent-kaurane diterpenoids have been identified from various plant sources.[1][2] Their structural diversity arises from variations in oxidation patterns, substitutions, and rearrangements of the core skeleton. This structural variety contributes to their broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2] This guide will focus on recently discovered ent-kaurane diterpenoids, using the glaucocalyxins from Isodon japonica var. glaucocalyx as a case study.

Discovery of Novel ent-Kaurane Diterpenoids: A Case Study

The discovery of new natural products is a critical first step in the drug development pipeline. The following table summarizes the key information for three novel ent-kaurane diterpenoids—glaucocalyxin H, I, and J—isolated from the leaves of Isodon japonica var. glaucocalyx.

CompoundMolecular FormulaMolecular WeightSourceReference
Glaucocalyxin HC₂₀H₂₈O₅348.43Isodon japonica var. glaucocalyx[Liang et al., 2012]
Glaucocalyxin IC₂₀H₂₈O₅348.43Isodon japonica var. glaucocalyx[Liang et al., 2012]
Glaucocalyxin JC₂₂H₃₀O₇406.47Isodon japonica var. glaucocalyx[Liang et al., 2012]

Experimental Protocols

Isolation and Purification of Novel ent-Kaurane Diterpenoids

The following is a representative protocol for the isolation of glaucocalyxins H, I, and J from Isodon japonica var. glaucocalyx.

Workflow for Isolation and Purification

G plant_material Dried leaves of Isodon japonica var. glaucocalyx (5 kg) extraction Extraction with 95% EtOH (3 x 20 L) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract (350 g) concentration->crude_extract partition Suspension in H₂O and partition with petroleum ether, EtOAc, and n-BuOH crude_extract->partition etOAc_fraction EtOAc Fraction (60 g) partition->etOAc_fraction column_chromatography_1 Silica (B1680970) Gel Column Chromatography (Petroleum ether-acetone gradient) etOAc_fraction->column_chromatography_1 fractions_A_E Fractions A-E column_chromatography_1->fractions_A_E fraction_C Fraction C (8.5 g) fractions_A_E->fraction_C column_chromatography_2 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) fraction_C->column_chromatography_2 subfractions_C1_C5 Subfractions C1-C5 column_chromatography_2->subfractions_C1_C5 subfraction_C3 Subfraction C3 (1.2 g) subfractions_C1_C5->subfraction_C3 sephadex_lh20 Sephadex LH-20 Column (CHCl₃-MeOH, 1:1) subfraction_C3->sephadex_lh20 purified_compounds Glaucocalyxin H (15 mg) Glaucocalyxin I (8 mg) Glaucocalyxin J (10 mg) sephadex_lh20->purified_compounds

Caption: Isolation workflow for novel glaucocalyxins.
  • Extraction: The air-dried and powdered leaves of Isodon japonica var. glaucocalyx (5.0 kg) are extracted three times with 95% ethanol (B145695) (20 L each time) at room temperature.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract (approximately 350 g).

  • Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography (Silica Gel): The EtOAc fraction (60 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to yield five fractions (A-E).

  • Further Separation: Fraction C (8.5 g) is further separated on a silica gel column using a chloroform-methanol (CHCl₃-MeOH) gradient (from 50:1 to 5:1) to give five subfractions (C1-C5).

  • Purification (Sephadex LH-20): Subfraction C3 (1.2 g) is purified by column chromatography on Sephadex LH-20, eluting with CHCl₃-MeOH (1:1), to yield Glaucocalyxin H (15 mg), Glaucocalyxin I (8 mg), and Glaucocalyxin J (10 mg).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm (δ) relative to the solvent signal. These experiments provide detailed information about the carbon skeleton and the placement of functional groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.

Table of ¹³C NMR Data for Glaucocalyxin H (100 MHz, in Pyridine-d₅)

Positionδc (ppm)Positionδc (ppm)
137.81120.5
234.51237.1
3217.21343.8
447.91474.2
555.615210.1
670.11678.9
776.91727.8
858.21827.5
952.11921.9
1042.32065.4
Biological Activity Assessment: Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Biological Characterization of Novel ent-Kaurane Diterpenoids

The cytotoxic activities of Glaucocalyxin H and two known compounds isolated in the same study are presented below.

Table of Cytotoxic Activities (IC₅₀, µM) of Selected ent-Kaurane Diterpenoids

CompoundCE-1 (Esophageal)U87 (Glioblastoma)A-549 (Lung)MCF-7 (Breast)Hela (Cervical)K-562 (Leukemia)HepG-2 (Hepatoma)
Glaucocalyxin H 5.436.2110.954.873.121.867.54
Oridonin 2.153.454.122.891.981.233.76
Epinodosin 8.769.1212.347.986.544.3210.21
Doxorubicin*0.450.670.890.540.320.110.78

*Doxorubicin is included as a positive control for comparison.

Mechanism of Action: Signaling Pathways

ent-Kaurane diterpenoids exert their anticancer effects through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest. Oridonin, a well-studied ent-kaurane, is known to induce apoptosis through the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway Inhibition by ent-Kaurane Diterpenoids

G cluster_0 Upstream Signaling cluster_1 Apoptotic Cascade Diterpenoid ent-Kaurane Diterpenoid (e.g., Oridonin) PI3K PI3K Diterpenoid->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: PI3K/Akt pathway inhibition by ent-kauranes.

In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation. ent-Kaurane diterpenoids can inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This triggers the caspase cascade, ultimately resulting in apoptosis.

Conclusion and Future Perspectives

The discovery and characterization of novel ent-kaurane diterpenoids continue to be a promising area of research for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the systematic investigation of these complex natural products. Future research should focus on the exploration of diverse plant sources, the development of more efficient isolation and structure elucidation techniques, and in-depth studies into the molecular mechanisms of action of the most potent compounds. Furthermore, medicinal chemistry efforts to synthesize derivatives with improved efficacy and pharmacokinetic properties will be crucial in translating these natural products into clinically useful drugs.

References

Potential Therapeutic Targets of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Scientific inquiry into the therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. This document provides a comprehensive analysis of the potential therapeutic targets of the ent-kaurane diterpenoid, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. While direct experimental data for this specific compound is limited in the public domain, a robust body of evidence for structurally related ent-kaurane diterpenoids allows for informed extrapolation of its likely biological activities and molecular targets. This guide synthesizes the available data on analogous compounds to illuminate the potential mechanisms of action and therapeutic avenues for the title compound, primarily focusing on its prospective role in oncology.

Executive Summary

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products renowned for their diverse and potent biological activities, particularly their cytotoxic effects on cancer cells.[1][2][3] Extensive research on analogous compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and ent-15-oxo-kaur-16-en-19-oic acid, strongly suggests that this compound is likely to exert its therapeutic effects by targeting key regulators of apoptosis and cell proliferation.[4][5] The primary molecular pathways implicated are the intrinsic apoptosis cascade and the NF-κB signaling pathway. This whitepaper will delve into the mechanistic details of these interactions, present quantitative data from studies on related compounds, outline relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction to ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a large family of tetracyclic natural products characterized by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1] They are predominantly isolated from plants of the Isodon and Pteris genera, which have a long history of use in traditional medicine for treating inflammatory conditions and cancer.[2][6][7] The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[8] This reactivity is a key determinant of their ability to modulate the function of various cellular targets.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar ent-kaurane diterpenoids, the principal therapeutic targets for this compound are hypothesized to be central components of the cellular machinery governing apoptosis and inflammatory responses.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, promoting tumorigenesis by upregulating the expression of anti-apoptotic proteins and pro-inflammatory cytokines. Several ent-kaurane diterpenoids have been shown to be potent inhibitors of the NF-κB pathway.[4][9]

The proposed mechanism of NF-κB inhibition by these compounds involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.[9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of target genes. The inhibition of NF-κB signaling by this compound would be expected to sensitize cancer cells to apoptosis and reduce the expression of pro-survival proteins.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical process for eliminating damaged or unwanted cells and is frequently dysregulated in cancer. This pathway is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak).[4][5]

Studies on related ent-kaurane diterpenoids have demonstrated their ability to induce apoptosis by modulating the balance of Bcl-2 family proteins.[4][10] These compounds have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[4]

Quantitative Data on Related Compounds

The following tables summarize the cytotoxic activities of structurally related ent-kaurane diterpenoids against various cancer cell lines. This data provides a quantitative basis for predicting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of ent-kaurane Diterpenoids against Hepatocellular Carcinoma Cells

CompoundCell LineIC50 (µM)Reference
Isodosin GHepG26.94 ± 9.10[6]
OridoninHepG237.90[6]
Compound 8 (from I. serra)HepG271.66 ± 10.81[6]
Compound 23 (from I. serra)HepG243.26 ± 9.07[6]

Table 2: Cytotoxic Activity of ent-15-oxo-kaur-16-en-19-oic acid

CompoundCell LineIC50 (µg/mL)Reference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)3.7[5]
ent-15-oxo-kaur-16-en-19-oic acidFibroblasts (Primary)14.8[5]

Table 3: Anti-HIV Activity of a Related ent-kaurane Diterpenoid

CompoundCell LineEC50 (µg/mL)Therapeutic IndexReference
16β,17-dihydroxy-ent-kauran-19-oic acidH9 Lymphocytes0.8> 5[11]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis
  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested by trypsinization, and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the therapeutic potential of this compound.

G cluster_0 This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Sequesters p50 p50 NF-κB->p50 p65 p65 NF-κB->p65 Nucleus Nucleus NF-κB->Nucleus Translocation Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Activates Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

G cluster_1 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis G Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Screening In Vitro Screening Compound Isolation/Synthesis->In Vitro Screening Cytotoxicity Assays (MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Western Blot (Protein Expression) Western Blot (Protein Expression) Mechanism of Action Studies->Western Blot (Protein Expression) Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Mechanism of Action Studies->Flow Cytometry (Apoptosis) In Vivo Studies (Xenograft Models) In Vivo Studies (Xenograft Models) Mechanism of Action Studies->In Vivo Studies (Xenograft Models) Target Identification Target Identification Western Blot (Protein Expression)->Target Identification Flow Cytometry (Apoptosis)->Target Identification Preclinical Development Preclinical Development In Vivo Studies (Xenograft Models)->Preclinical Development Lead Optimization Lead Optimization Target Identification->Lead Optimization

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of the ent-kaurane diterpenoid, ent-6,9-dihydroxy-15-oxo-16-kauren-19-oic acid. While this specific compound is not extensively documented in publicly available literature with a dedicated protocol, the following methodology has been synthesized from established procedures for structurally similar kaurane (B74193) diterpenoids isolated from various plant species.[1][2][3][4] This protocol offers a robust framework for researchers aiming to isolate and purify this and other related compounds for further investigation.

Introduction

ent-Kaurane diterpenoids are a large class of natural products characterized by a tetracyclic carbon skeleton.[5] Many of these compounds, including various hydroxylated and oxidized derivatives, have been isolated from plant families such as Asteraceae, Euphorbiaceae, and Pteridaceae.[2][3][6][7] These molecules have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][8][9] this compound, as a member of this class, is a promising candidate for further pharmacological evaluation. The protocol detailed below outlines a systematic approach to its extraction from a hypothetical plant source, followed by a multi-step purification process to achieve high purity.

Experimental Protocols

Plant Material and Preliminary Processing

A potential natural source for this compound could be a species from the Pteris genus, as related compounds have been isolated from these plants.[6][7]

  • Collection and Identification: Collect the aerial parts of the source plant. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 10-14 days, or until brittle. Alternatively, use a plant drying oven at 40-50°C.

  • Pulverization: Grind the dried plant material into a coarse powder using a knife mill. Sieve the powder to ensure a uniform particle size (e.g., 0.85 mm).[1]

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction

This protocol utilizes ultrasound-assisted solvent extraction to enhance efficiency.

  • Initial Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of 95% ethanol (B145695) at room temperature.

    • Perform ultrasound-assisted extraction for 30 minutes.[1]

    • Allow the mixture to stand for 24 hours.

  • Filtration and Re-extraction:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue twice more with 5 L of 95% ethanol each time, following the same procedure.

  • Concentration:

    • Combine the filtrates and concentrate the crude ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Solvent Partitioning (Liquid-Liquid Extraction)

This step fractionates the crude extract based on polarity.

  • Suspension: Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water.

  • Sequential Partitioning:

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Partition sequentially with n-hexane (3 x 1 L), dichloromethane (B109758) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

    • Collect each solvent fraction separately. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Concentration of Fractions: Concentrate each of the n-hexane, dichloromethane, and ethyl acetate fractions to dryness in vacuo using a rotary evaporator.

Purification

A multi-step chromatographic approach is employed for the purification of the target compound from the enriched fraction (e.g., the ethyl acetate fraction).

2.4.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

  • Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel 60 (70-230 mesh) as a slurry in n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Gradient Elution: Elute the column with a step gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (Hex:EtOAc). Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100).

  • Fraction Collection: Collect fractions of 250 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Hex:EtOAc 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling Fractions: Combine fractions with similar TLC profiles that contain the target compound.

2.4.2. Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Column Preparation: Swell Sephadex LH-20 gel in 100% methanol (B129727) for at least 3 hours and then pack it into a column.

  • Elution: Dissolve the combined fractions from the silica gel column in a minimal amount of methanol and apply to the Sephadex LH-20 column. Elute with 100% methanol.

  • Fraction Collection and Analysis: Collect small fractions and monitor by TLC to pool those containing the compound of interest, which helps in removing pigments and other impurities.

2.4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • System: A preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of methanol and water (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).

  • Injection and Collection: Inject the semi-purified sample. Collect the peak corresponding to the retention time of this compound.

  • Purity Check: Analyze the purity of the final compound using analytical HPLC-UV/DAD and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification process starting from 1 kg of dried plant material.

ParameterValue
Extraction
Starting Plant Material (dry weight)1000 g
Extraction Solvent95% Ethanol
Total Solvent Volume Used15 L
Crude Ethanolic Extract Yield120 g
Solvent Partitioning
n-Hexane Fraction Yield35 g
Dichloromethane Fraction Yield25 g
Ethyl Acetate Fraction Yield40 g
Aqueous Fraction Yield15 g
Purification
Amount of Ethyl Acetate Fraction for Column20 g
Silica Gel Column Yield (Target Fractions)2.5 g
Sephadex LH-20 Column Yield800 mg
Final Purified Compound Yield (Prep-HPLC)150 mg
Purity of Final Compound (by HPLC)>98%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification plant Dried & Pulverized Plant Material (1 kg) extraction Ultrasound-Assisted Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Solvent Partitioning (Hexane, DCM, EtOAc) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction Enriched Fraction silica_col Silica Gel Column Chromatography etOAc_fraction->silica_col sephadex_col Sephadex LH-20 Chromatography silica_col->sephadex_col prep_hplc Preparative HPLC sephadex_col->prep_hplc pure_compound Pure Compound (>98% Purity) prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway

Many ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells.[9] A structurally related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, induces apoptosis and cell cycle arrest.[9] The diagram below illustrates a plausible signaling pathway through which this compound might exert cytotoxic effects.

G cluster_cell Cancer Cell compound ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid ROS ↑ Reactive Oxygen Species (ROS) compound->ROS p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by the target compound.

References

Application Notes and Protocols for ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is currently available for ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. The following application notes and protocols are based on established methodologies for structurally similar ent-kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and kaurenoic acid, which have demonstrated significant anti-inflammatory and anti-cancer activities. Researchers should use these as a starting point and optimize the conditions for their specific cell lines and experimental setups.

Introduction

This compound is a member of the ent-kaurane diterpenoid family of natural products. Compounds within this class have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Structurally related compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways such as NF-κB and MAPK in various cancer cell lines. These application notes provide a framework for investigating the potential therapeutic effects of this compound in a cell culture setting.

Data Presentation

The following tables summarize quantitative data obtained for structurally related ent-kaurane diterpenoids. This information can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Related ent-Kaurane Diterpenoids in Human Cancer Cell Lines

CompoundCell LineAssayIC50 ValueExposure Time (h)Reference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate)MTT3.7 µg/mLNot Specified[1]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)A549 (Lung)MTTConcentration-dependent inhibition observed up to 80 µg/mL24, 48, 72[2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2Z (Nasopharyngeal)MTTDose-dependent inhibition from 5-80 µg/mL24, 48, 72[3]
Kaurenoic acidNot specifiedNot specifiedNo significant cytotoxicity observed over a broad range of concentrationsNot Specified[4]

Table 2: Effects of Related ent-Kaurane Diterpenoids on Cell Cycle Distribution

CompoundCell LineEffectConcentrationExposure Time (h)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)A549 (Lung)G2 phase arrest10-80 µg/mL24[2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2Z (Nasopharyngeal)G2/M phase arrest5-80 µg/mL24[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.[2][3]

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on methodologies used for related diterpenoids.[5]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is adapted from studies investigating the effects of related compounds on NF-κB and MAPK pathways.[5][6]

Objective: To investigate the effect of this compound on the expression and activation of proteins involved in apoptosis and cell signaling.

Materials:

  • Target cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with the desired concentrations of the compound for the appropriate duration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture Cell Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment viability MTT Assay treatment->viability apoptosis Flow Cytometry (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot data_analysis Data Analysis & Conclusion viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for cell culture treatment.

signaling_pathway cluster_apoptosis Apoptosis Pathway (Hypothesized) cluster_nfkb NF-κB Pathway (Hypothesized) compound ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid bax Bax (pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 downregulates nfkb NF-κB compound->nfkb inhibits caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation nfkb->proliferation

Caption: Hypothesized signaling pathways.

References

Application Notes and Protocols for Apoptosis Detection in Cells Treated with ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a diterpenoid compound with potential applications in cancer therapy. The protocols outlined below are standard methods for detecting and quantifying apoptosis in cell cultures treated with this compound.

This compound is part of a class of kaurane (B74193) diterpenoids that have demonstrated cytotoxic and apoptosis-inducing effects in various cancer cell lines[1][2][3][4]. While specific data on this particular derivative is emerging, related compounds such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have been shown to induce apoptosis through the mitochondrial-mediated pathway[3][4]. This involves the regulation of the Bcl-2 family of proteins, activation of caspases, and subsequent cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP)[1][3].

This document offers detailed protocols for key apoptosis assays, including Annexin V/PI staining for early and late apoptosis, TUNEL assays for DNA fragmentation, and Western blotting for the analysis of key apoptotic proteins.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical, yet representative, quantitative data from apoptosis assays on a cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as a percentage of apoptotic cells or fold change relative to an untreated control.

Table 1: Apoptosis Detection by Annexin V-FITC/PI Staining

Treatment Concentration (µM)Live Cells (Annexin V-/PI-) (%)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1080.1 ± 3.512.3 ± 1.25.6 ± 0.8
2565.4 ± 4.222.8 ± 2.511.8 ± 1.5
5040.7 ± 5.135.6 ± 3.123.7 ± 2.8

Table 2: DNA Fragmentation by TUNEL Assay

Treatment Concentration (µM)TUNEL-Positive Cells (%)
0 (Control)1.8 ± 0.3
109.5 ± 1.1
2525.3 ± 2.9
5048.9 ± 4.5

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Treatment Concentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
0 (Control)1.01.01.0
102.53.12.8
254.86.25.9
508.110.59.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5][6] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Staining Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis detection.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[7][8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.[7][8]

Protocol:

  • Sample Preparation: Grow cells on glass coverslips in a 24-well plate and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes on ice.

  • Equilibration: Wash the cells and incubate with Equilibration Buffer for 10 minutes.

  • TdT Labeling: Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber.

  • Stopping the Reaction: Add stop/wash buffer to terminate the reaction.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

G cluster_workflow TUNEL Assay Workflow start Prepare and Treat Cells on Coverslips fix Fix with 4% Paraformaldehyde start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize equilibrate Equilibrate with Buffer permeabilize->equilibrate labeling TdT Labeling Reaction equilibrate->labeling stop Stop Reaction labeling->stop counterstain Counterstain Nuclei (DAPI) stop->counterstain image Fluorescence Microscopy counterstain->image

Caption: Workflow for TUNEL assay.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9][10][11] This includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), caspases (e.g., caspase-3), and their substrates (e.g., PARP).[9][11]

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

G cluster_workflow Western Blot Workflow lysis Cell Lysis and Protein Extraction quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Caption: Workflow for Western blot analysis.

Signaling Pathway

Based on studies of related kaurane diterpenoids, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrial Membrane Potential Loss bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

References

Application Note: Cell Cycle Analysis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Kaurane diterpenoids are a class of natural products recognized for their diverse biological activities, including potent anticancer properties.[1][2][3] A significant mechanism underlying their antitumor effect is the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This application note describes the use of flow cytometry to analyze the cell cycle distribution of cancer cells treated with ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a member of the ent-kaurane diterpenoid family. While direct studies on this specific compound are emerging, related compounds such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have been shown to induce G2/M phase arrest.[4][5][6] The protocol herein provides a robust method for quantifying the effects of this compound on cell cycle progression using propidium (B1200493) iodide (PI) staining.

Principle

Flow cytometry with PI staining is a widely used technique for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA.[7][8] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[8] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal diploid (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can determine the percentage of cells in each phase of the cell cycle and identify potential cell cycle arrest points.

Experimental Protocols

1. Cell Culture and Treatment

  • Seed the desired cancer cell line (e.g., A549, CNE-2Z) in 6-well plates at a density of 1 x 10^5 cells/well.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of the compound (e.g., 0, 10, 20, 40, 80 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest compound treatment.

2. Cell Harvesting and Fixation

  • Following treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.[8]

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to fix the cells.[8][9][10] This step is crucial to prevent cell clumping.

  • Incubate the cells on ice for at least 30 minutes for fixation.[8][9] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[7]

3. Propidium Iodide Staining

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells, as ethanol-fixed cells are more buoyant.[8][9]

  • Carefully aspirate the ethanol supernatant.

  • Wash the cell pellet twice with 3 mL of PBS.[8][10]

  • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to degrade any RNA that might interfere with DNA staining.[8][9]

  • Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cell suspension.[8][9]

  • Incubate the cells in the dark at room temperature for 5-10 minutes.[8][9] Note that some cell types may require a longer incubation period.[9]

4. Flow Cytometry Analysis

  • Analyze the stained cells using a flow cytometer.

  • Set the instrument to measure the PI fluorescence in the linear scale.[10][11]

  • Use a dot plot of the forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest and exclude debris.

  • To exclude doublets and clumps, use a dot plot of the PI signal area versus the PI signal height or width.[9][10]

  • Collect data for at least 10,000 single-cell events.[8][9]

  • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table. The data presented here is hypothetical, based on the known effects of the structurally similar compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.[4][5]

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment Concentration (µg/mL)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.2 ± 3.123.5 ± 2.511.3 ± 1.8
1060.1 ± 2.824.8 ± 2.215.1 ± 2.0
2054.3 ± 3.525.1 ± 2.920.6 ± 2.7
4045.7 ± 4.221.9 ± 3.132.4 ± 3.9
8040.2 ± 3.918.5 ± 2.841.3 ± 4.5

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation pi_stain Stain with Propidium Iodide and RNase A fixation->pi_stain flow_cytometry Acquire Data on Flow Cytometer pi_stain->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

cell_cycle_pathway cluster_cell_cycle Cell Cycle Progression compound ent-kaurane diterpenoid arrest G2/M Arrest compound->arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 arrest->G2

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a diterpenoid acid primarily derived from plants of the genus Isodon.[1] This compound is under investigation for its potential anti-inflammatory and anti-cancer therapeutic properties.[1] Its mechanism of action is believed to involve the modulation of key signaling pathways, such as the NF-κB pathway, which leads to a reduction in the expression of inflammatory cytokines.[1]

Structurally similar kaurene diterpenoids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been demonstrated to affect the expression of proteins involved in the mitochondrial apoptosis pathway, including Bcl-2 and Bax, and to inhibit the NF-κB signaling pathway.[2][3][4] This suggests that this compound may exert its biological effects through similar mechanisms.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression of key proteins involved in apoptosis and NF-κB signaling pathways in a relevant cell line.

Hypothesized Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may induce apoptosis by inhibiting the NF-κB pathway. This would involve the upregulation of the NF-κB inhibitor, IκBα, leading to a decrease in the nuclear translocation of the p65 subunit. Downstream effects could include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately leading to caspase activation and apoptosis.

G compound This compound ikba IκBα compound->ikba Upregulates bax Bax compound->bax Upregulates? nfkb NF-κB (p65) ikba->nfkb Inhibits bcl2 Bcl-2 nfkb->bcl2 Promotes expression apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Hypothesized Signaling Pathway of Action.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for the study (e.g., a cancer cell line known to have active NF-κB signaling, such as HeLa or A549).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells reach the desired confluency, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Lysate Preparation
  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

    • Add an appropriate volume of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each well.[6]

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Sonication: Sonicate the cell lysates on ice for 10-15 seconds to shear DNA and increase protein yield.[6][7]

  • Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • Storage: Store the lysates at -80°C for long-term use.[7]

Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x SDS-PAGE sample loading buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.[9]

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[8]

    • Ensure the membrane is pre-activated with methanol.[8]

    • Perform the transfer in 1x transfer buffer, typically at 100V for 1-2 hours or overnight at a lower voltage at 4°C.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9] Recommended primary antibodies include those against p65, IκBα, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.[6]

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[6]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control band for each sample.

    • Express the results as a fold change relative to the vehicle control.

G start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Protein Lysate Preparation cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Evaluation of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2][3] This family of compounds has garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects.[4][5][6] Related compounds, such as ent-15-oxo-kaur-16-en-19-oic acid and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have demonstrated pro-apoptotic activity in cancer cell lines and anti-inflammatory properties, suggesting that this compound may hold similar therapeutic potential.[7][8][9]

These application notes provide a comprehensive framework for the in vivo investigation of this compound, focusing on its potential anti-inflammatory and anti-tumor activities. The protocols outlined below are based on established and widely accepted models in preclinical drug development.

I. Anti-Inflammatory Activity Evaluation

A. Rationale and Approach

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. The anti-inflammatory potential of novel compounds is a key area of drug discovery. The following protocols describe acute and chronic models of inflammation to robustly assess the efficacy of this compound.

B. Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)

This widely used model assesses the acute anti-inflammatory effects of a compound.

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Male Wistar rats or Swiss albino mice (180-220 g)

    • Plebthysmometer

  • Procedure:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast animals overnight before the experiment with free access to water.

    • Divide animals into the following groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: Positive control (Indomethacin)

      • Group III-V: this compound (e.g., 10, 25, 50 mg/kg)

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

2. Cotton Pellet-Induced Granuloma in Rodents (Chronic Inflammation)

This model evaluates the effect of a compound on the proliferative phase of inflammation.

  • Materials:

    • This compound

    • Sterile cotton pellets (50 ± 1 mg)

    • Vehicle

    • Positive control (e.g., Dexamethasone, 1 mg/kg)

    • Male Wistar rats (180-220 g)

    • Anesthetic (e.g., ketamine/xylazine)

  • Procedure:

    • Acclimatize and group the animals as described above.

    • Anesthetize the rats.

    • Make a small incision on the back of the animal and subcutaneously implant two sterile cotton pellets, one on each side.

    • Suture the incision.

    • Administer the vehicle, positive control, or test compound daily for 7 consecutive days.

    • On day 8, euthanize the animals and carefully dissect the cotton pellets.

    • Remove any extraneous tissue and dry the pellets in a hot air oven at 60°C until a constant weight is achieved.

    • Calculate the mean dry weight of the pellets for each group and determine the percentage inhibition of granuloma formation.

C. Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
IVehicle-0
IIIndomethacin10
IIITest Compound10
IVTest Compound25
VTest Compound50

Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma

GroupTreatmentDose (mg/kg)Dry Granuloma Weight (mg) (Mean ± SEM)% Inhibition of Granuloma
IVehicle-0
IIDexamethasone1
IIITest Compound10
IVTest Compound25
VTest Compound50

D. Visualization

experimental_workflow_inflammation cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model acclimatization_acute Animal Acclimatization grouping_acute Grouping (Vehicle, Positive Control, Test Compound) acclimatization_acute->grouping_acute administration_acute Compound Administration grouping_acute->administration_acute induction_acute Carrageenan Injection administration_acute->induction_acute measurement_acute Paw Volume Measurement (0-4h) induction_acute->measurement_acute analysis_acute Data Analysis (% Inhibition) measurement_acute->analysis_acute acclimatization_chronic Animal Acclimatization grouping_chronic Grouping acclimatization_chronic->grouping_chronic implantation Cotton Pellet Implantation grouping_chronic->implantation administration_chronic Daily Compound Administration (7 days) implantation->administration_chronic dissection Granuloma Dissection administration_chronic->dissection analysis_chronic Data Analysis (% Inhibition) dissection->analysis_chronic experimental_workflow_antitumor cluster_xenograft Tumor Xenograft Model cell_culture Cancer Cell Culture cell_implantation Cell Implantation in Nude Mice cell_culture->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring termination Study Termination and Tumor Excision monitoring->termination analysis Data Analysis (% TGI) termination->analysis signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_apoptosis Apoptosis Pathway inflammatory_stimuli Inflammatory Stimuli ikb_kinase IKK inflammatory_stimuli->ikb_kinase nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb test_compound_nfkb This compound test_compound_nfkb->ikb_kinase Inhibits test_compound_apoptosis This compound bcl2 Bcl-2 (Anti-apoptotic) test_compound_apoptosis->bcl2 Inhibits bax Bax (Pro-apoptotic) test_compound_apoptosis->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_9 Caspase-9 cytochrome_c->caspase_9 caspase_3 Caspase-3 caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

"ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" for inducing apoptosis in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Inducing Apoptosis in Cancer Cell Lines with ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. While the user requested information on this compound, the available scientific literature extensively covers a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also referred to as 5F) . This document provides a detailed overview of the application and protocols for "5F" as a representative ent-kaurene (B36324) diterpenoid for inducing apoptosis in cancer cell lines.

Introduction

ent-Kaurene diterpenoids are a class of natural compounds that have demonstrated significant potential as anti-cancer agents.[1][2] One of the key mechanisms through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, in malignant cells.[3][4] This application note provides a comprehensive overview of the use of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), a well-studied ent-kaurene diterpenoid, for inducing apoptosis in various cancer cell lines. The document details the molecular pathways involved, quantitative data on its efficacy, and detailed protocols for relevant experimental procedures.

Data Presentation: Efficacy of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

The cytotoxic and pro-apoptotic effects of 5F have been evaluated across multiple cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: Cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µg/mL)
CNE-2ZNasopharyngeal CarcinomaMTT24~40
CNE-2ZNasopharyngeal CarcinomaMTT48~20
CNE-2ZNasopharyngeal CarcinomaMTT72~10
A549Lung CancerMTT24Not specified
A549Lung CancerMTT48Not specified
A549Lung CancerMTT72Not specified
FROAnaplastic Thyroid CarcinomaNot specifiedNot specifiedNot specified
Hep-2Laryngeal CancerMTTNot specifiedDose-dependent decrease
MGC-803Gastric CancerNot specifiedNot specifiedNot specified
HT-29Colorectal CancerNot specifiedNot specifiedNot specified

Data synthesized from multiple sources. Specific IC50 values for all cell lines and time points were not always available in the provided search results.[5][6]

Table 2: Molecular Effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) Treatment

Cancer Cell LineEffectTarget Protein/MarkerObservation
CNE-2ZCell Cycle ArrestG2/M phaseAccumulation of cells in G2/M
CNE-2ZApoptosisNF-κBDecreased expression
A549Cell Cycle ArrestG2 phaseArrest of cells in G2
A549ApoptosisBaxIncreased expression
A549ApoptosisCytochrome cRelease from mitochondria
A549ApoptosisAIFRelease from mitochondria
A549ApoptosisCaspase-3Activation
A549Cell Cycle Regulationp21Increased expression
FROApoptosisROSRapid increase
FROApoptosisJNKActivation
FROApoptosisBaxTranslocation to mitochondria
FROApoptosisCytochrome cRelease from mitochondria
FROApoptosisAIFRelease from mitochondria
Laryngeal Cancer CellsApoptosisNF-κBInhibition of activation
Laryngeal Cancer CellsApoptosisIκBαProtected from degradation
Laryngeal Cancer CellsApoptosisBaxPromoted expression
Laryngeal Cancer CellsApoptosisProcaspase-3Cleavage
Laryngeal Cancer CellsApoptosisPARPCleavage

This table represents a summary of observed molecular changes upon treatment with 5F across various studies.[5][6][7][8]

Signaling Pathways

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) induces apoptosis through a multi-faceted mechanism primarily involving the mitochondrial-mediated intrinsic pathway. Key signaling events include the generation of reactive oxygen species (ROS), modulation of MAPK pathways, and inhibition of the pro-survival NF-κB pathway.[7][8][9]

G Proposed Signaling Pathway of 5F-Induced Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 5F 5F ROS ROS 5F->ROS induces JNK JNK 5F->JNK activates ERK_p38 ERK / p38 (Survival Signal) 5F->ERK_p38 activates NFkB NF-κB 5F->NFkB inhibits ROS->JNK Bax_cyto Bax JNK->Bax_cyto Bcl2 Bcl-2 NFkB->Bcl2 Bax_mito Bax Bax_cyto->Bax_mito translocates CytC_cyto Cytochrome c Casp9 Caspase-9 CytC_cyto->Casp9 activates AIF_cyto AIF AIF_nucl AIF AIF_cyto->AIF_nucl translocates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis CytC_mito Cytochrome c Bax_mito->CytC_mito release AIF_mito AIF Bax_mito->AIF_mito release CytC_mito->CytC_cyto AIF_mito->AIF_cyto AIF_nucl->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 5F.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of ent-kaurene diterpenoids.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.[5]

G MTT Assay Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of 5F A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan (B1609692) formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: General workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CNE-2Z, A549) in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete medium.[5]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0-80 µg/mL of 5F) or a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Plate cells and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[10][11][12][13][14]

G Western Blot Workflow for Apoptosis Markers A Treat cells with 5F and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block non-specific binding sites D->E F Incubate with primary antibodies (e.g., anti-Bax, anti-Caspase-3) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescent signal G->H I Analyze and quantify protein bands H->I

Caption: General workflow for Western blot analysis of apoptosis markers.

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][12]

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.[11][12]

    • Collect the supernatant containing the total protein.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[11][12]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[12]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, NF-κB) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).[11]

Conclusion

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action involves the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of the NF-κB signaling pathway. The provided protocols offer a framework for researchers to investigate the anti-cancer properties of this and other related ent-kaurene diterpenoids. Further studies are warranted to fully elucidate their therapeutic potential in oncology.

References

Troubleshooting & Optimization

Improving solubility of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a diterpenoid compound, is expected to have low aqueous solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, or pyridine.[1] For many poorly soluble compounds, DMSO is often the solvent of choice for creating high-concentration stock solutions.[2][3]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What can I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 1%, as higher concentrations can be cytotoxic.[3][4]

  • Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single one.

  • Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can help.[3][5]

  • Employ surfactants or cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[3]

  • pH adjustment: For ionizable compounds like this carboxylic acid, altering the pH of the medium can significantly increase solubility.[2]

Q3: Can I increase the solubility by converting the compound to a salt?

A3: Yes, for acidic compounds like this compound, converting it to a salt can significantly improve aqueous solubility. A study on a similar compound, kaurenoic acid, demonstrated that synthesizing the sodium salt derivative enhanced its water solubility.[6] This can be achieved by reacting the compound with a suitable base, such as sodium hydroxide.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in the initial organic solvent. The compound may be poorly soluble even in organic solvents at high concentrations.- Try gentle warming (e.g., 37°C water bath for 5-10 minutes).[3] - Use an ultrasonic bath to aid dissolution.[5] - Try a different organic solvent from the recommended list.
Precipitation occurs immediately upon dilution into aqueous buffer/medium. The compound is "crashing out" due to poor aqueous solubility.- Decrease the final concentration of the compound in the assay. - Pre-warm the aqueous medium to 37°C before adding the stock solution.[3] - Add the stock solution dropwise while vortexing the medium to ensure rapid mixing.[3] - Consider using solubility-enhancing excipients like cyclodextrins.[3]
The solution is clear initially but becomes cloudy or shows precipitation over time. The compound is supersaturated and not thermodynamically stable in the aqueous environment.- Use the prepared solution immediately. - Consider using solubility-enhancing excipients to form more stable formulations.[3]
High background signal or artifacts in the assay. The compound may be forming aggregates, leading to non-specific interactions.- Visually inspect the solution for turbidity. - Use dynamic light scattering (DLS) to detect aggregates if available.[3] - Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) if compatible with the compound.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following values are estimates based on the solubility of structurally similar kaurene diterpenoids and general principles of solubility for such compounds. Experimental verification is highly recommended.

Solvent Estimated Solubility Range Notes
Dimethyl Sulfoxide (DMSO)10-50 mg/mLA common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
Ethanol5-20 mg/mLAnother suitable organic solvent for stock solution preparation.
Methanol5-20 mg/mLSimilar to ethanol in its solubilizing capacity for this type of compound.
PyridineSolubleMentioned as a solvent for a similar compound, but its use in biological assays may be limited due to toxicity.[1]
Aqueous Buffers (e.g., PBS, Cell Culture Media)< 0.1 mg/mLExpected to have very low solubility in aqueous solutions without solubility enhancers.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolve: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[3] An ultrasonic bath can also be used.[5]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[3]

  • Vortex and Add: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[3]

  • Continue Mixing: Continue to mix for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[3]

Mandatory Visualizations

Signaling Pathways

Kaurene diterpenoids, including compounds structurally related to this compound, have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways like NF-κB and apoptosis.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) NIK NIK stimulus->NIK compound ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid compound->NIK Inhibition pathway_component pathway_component inhibited_component inhibited_component outcome outcome IKK IKK Complex NIK->IKK IkB IκBα IKK->IkB P NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_cytoplasm IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocation transcription Pro-inflammatory Gene Transcription NFkB_nucleus->transcription nucleus Nucleus Apoptosis_Induction compound ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid Bax Bax (Pro-apoptotic) compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Casp8 Caspase-8 (Initiator) compound->Casp8 Activation pro_apoptotic pro_apoptotic anti_apoptotic anti_apoptotic caspase caspase outcome outcome Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Solubility_Workflow start_end start_end process process decision decision outcome outcome start Start: Dry Compound prep_stock Prepare 10-50 mg/mL Stock in DMSO start->prep_stock dissolved1 Fully Dissolved? prep_stock->dissolved1 warm_sonicate Warm (37°C) and/or Sonicate dissolved1->warm_sonicate No dilute Dilute Stock into Aqueous Medium dissolved1->dilute Yes warm_sonicate->prep_stock precipitate Precipitation? dilute->precipitate success Proceed with In Vitro Assay precipitate->success No troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Add Excipients precipitate->troubleshoot Yes troubleshoot->dilute

References

Technical Support Center: Stability of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid in common laboratory solvents and culture media. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store stock solutions of this compound in DMSO?

A2: For a related diterpenoid, it is recommended to prepare and use solutions on the same day.[1] If advance preparation of stock solutions is necessary, it is advised to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] To obtain a higher solubility, gentle warming to 37°C and sonication may be helpful.[2]

Q3: Is this compound expected to be stable in cell culture media?

A3: The stability of compounds in cell culture media can be limited.[3] Factors such as pH, temperature, and the presence of media components can contribute to degradation.[4][5] It is crucial to experimentally determine the stability of this compound in your specific culture medium and under your experimental conditions. Some compounds have been observed to degrade substantially within 30 minutes under cell culture conditions.[3]

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been documented in the reviewed literature. However, potential chemical instabilities for drugs in general include hydrolysis, dehydration, oxidation, and photochemical degradation.[5] The presence of hydroxyl and keto functional groups, as well as the carboxylic acid moiety in the target compound, may be susceptible to such reactions.

Q5: Can the solvent, DMSO, affect the stability of my compound?

A5: Yes, under certain conditions, DMSO can degrade and potentially react with the dissolved compound. For instance, DMSO can degrade under acidic conditions.[6] It can also participate in oxidation reactions.[7] It is important to use high-purity, anhydrous DMSO and to be aware of potential interactions with your compound or other components in your solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation in stock solution or culture media.Perform a stability study of your compound under the specific experimental conditions (solvent, media, temperature, time). Prepare fresh solutions for each experiment.
Loss of biological activity over time The compound may be unstable and degrading.Quantify the compound concentration at the beginning and end of the experiment using an analytical method like HPLC or LC-MS/MS.
Precipitate forms in culture media Poor solubility of the compound at the working concentration.Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on solubility and to avoid solvent-induced toxicity in cell-based assays.[4] Consider alternative formulation strategies if solubility remains an issue.
Unexpected biological effects Degradation products may have their own biological activity.Characterize any potential degradation products using techniques like LC-MS/MS to understand their contribution to the observed effects.[3]

Experimental Protocols

Protocol: Assessing Compound Stability in DMSO and Culture Media

This protocol provides a general framework for determining the stability of this compound.

1. Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Calibrated incubator

  • Amber glass vials

  • HPLC or LC-MS/MS system

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

3. Working Solution Preparation:

  • Dilute the stock solution with the respective test solvent (DMSO, PBS, or culture medium) to a final concentration (e.g., 10 µM).

  • Ensure the final concentration of DMSO in aqueous solutions is less than 1%.[4]

4. Incubation:

  • Aliquot the working solutions into sealed, amber glass vials to protect from light.[4]

  • Incubate the vials at a relevant temperature (e.g., 37°C for culture media).

5. Sampling:

  • Withdraw samples at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The time-zero sample should be processed immediately after preparation.[4]

6. Sample Quenching and Analysis:

  • Immediately stop potential degradation by mixing the sample with an equal volume of cold acetonitrile.[4]

  • Store samples at -20°C until analysis.

  • Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC or LC-MS/MS method.[4][5]

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

  • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Data Presentation

While specific quantitative data for this compound is not available, the results of a stability study should be presented in a clear, tabular format.

Table 1: Example Stability Data for Compound X in Various Solvents at 37°C

Time (hours)% Remaining in DMSO% Remaining in PBS (pH 7.4)% Remaining in DMEM
0100100100
199.598.295.3
299.196.590.1
498.793.182.4
897.988.670.2
2495.275.445.8

Visualizations

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions (e.g., 10 µM in Test Solvents) stock->working incubate Incubate at 37°C working->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., with cold ACN) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Calculate % Remaining analyze->data G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis parent->hydrolysis H₂O, pH oxidation Oxidation parent->oxidation O₂ photodegradation Photodegradation parent->photodegradation Light prod1 Product A hydrolysis->prod1 prod2 Product B oxidation->prod2 prod3 Product C photodegradation->prod3

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Kaurenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with kaurenoic acid and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1][2][3] An ideal peak should be symmetrical, often described as a Gaussian peak.[2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[3][4]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[5] For many assays, peaks with an Asymmetry Factor up to 1.5 may be acceptable.[5]

Q2: My kaurenoic acid derivative is showing significant peak tailing. What are the most likely causes?

A2: Peak tailing for acidic compounds like kaurenoic acid derivatives is often due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to peak tailing.[2][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and unionized forms, causing peak distortion.[1][7][8] For acidic compounds, a mobile phase pH lower than the analyte's pKa is generally recommended to ensure it remains in a single, non-ionized form.[9][10]

  • Inadequate Buffering: Insufficient buffer concentration in the mobile phase can lead to pH shifts within the column, causing inconsistent interactions and peak tailing.[11]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][6]

Troubleshooting Guides

Below are detailed guides to systematically troubleshoot and resolve peak tailing for your kaurenoic acid derivative analysis.

Guide 1: Optimizing Mobile Phase pH

Issue: My peak is tailing, and I suspect it's related to the mobile phase pH.

Solution:

  • Determine the pKa of your analyte: Knowing the pKa of your kaurenoic acid derivative is crucial for selecting the appropriate mobile phase pH.

  • Adjust the mobile phase pH: For acidic compounds, adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[9] This ensures the compound is in its neutral, un-ionized form, which minimizes secondary interactions with the stationary phase.

  • Use a suitable buffer: Employ a buffer to maintain a stable pH throughout the analysis. The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.[10]

Table 1: Recommended Buffers for Low pH Mobile Phases

BufferpKaEffective pH Range
Formate3.752.8 - 4.8
Acetate4.763.8 - 5.8
Phosphate2.15 (pKa1)1.1 - 3.1
Guide 2: Addressing Secondary Interactions with the Column

Issue: I've adjusted the pH, but the peak tailing persists.

Solution:

Secondary interactions with the silica (B1680970) stationary phase are a common cause of peak tailing for acidic compounds.[5] Here's how to mitigate them:

  • Use an End-Capped Column: End-capped columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions with polar analytes.[2][12]

  • Consider a Different Stationary Phase: If tailing is severe, a column with a different bonding chemistry or a polymer-based column, which is more stable at a wider pH range, might be beneficial.[13][14]

  • Mobile Phase Additives: Adding a small concentration of a competitive agent, like triethylamine, can sometimes help to mask the active silanol sites.[11] However, this is more commonly used for basic analytes.

Experimental Protocol: HPLC Method for Kaurenoic Acid Analysis

This protocol is a starting point and may require optimization for specific derivatives.

  • Column: C18 reversed-phase column (e.g., Waters-XBridge C18, 3 mm x 50 mm; 3.5 µm particle size).[15]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water, acetonitrile, and methanol (B129727) (e.g., 30:49:21 v/v/v).[15] The low pH of the phosphoric acid helps to keep the kaurenoic acid in its protonated form.

  • Flow Rate: 0.6 mL/min.[15]

  • Column Temperature: 50 °C.[15] Elevated temperatures can sometimes improve peak shape.

  • Detection: UV at 220 nm.[15]

  • Injection Volume: 5-10 µL.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting HPLC peak tailing.

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH and Add Buffer check_pH->adjust_pH No check_column Is an End-Capped Column Being Used? check_pH->check_column Yes adjust_pH->check_pH use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Overloading the Column? check_column->check_overload Yes use_endcapped->check_column reduce_concentration Reduce Sample Concentration/Injection Volume check_overload->reduce_concentration Yes check_extracolumn Check for Extra-Column Volume Effects check_overload->check_extracolumn No reduce_concentration->check_overload optimize_tubing Optimize Tubing Length and Connections check_extracolumn->optimize_tubing Yes end Symmetrical Peak check_extracolumn->end No optimize_tubing->check_extracolumn

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_analyte Analyte in Mobile Phase cluster_column Silica Stationary Phase cluster_interaction Secondary Interaction Kaurenoic_Acid Kaurenoic Acid (R-COOH) pKa ~4.5 Silanol Free Silanol (Si-OH) Acidic Site Kaurenoic_Acid->Silanol H-bonding/ Ion-exchange Tailing {Peak Tailing} Silanol->Tailing Causes

Caption: Secondary interaction causing peak tailing.

References

Overcoming autofluorescence of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" in imaging assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the autofluorescence of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging assays?

A: Autofluorescence is the natural emission of light by biological samples or compounds like this compound when they are illuminated. This intrinsic fluorescence can become problematic when it masks the signal from the specific fluorescent probes (e.g., fluorescently labeled antibodies) used in an experiment.[1][2] This interference can lead to a poor signal-to-noise ratio, false positives, and inaccurate quantification of the target molecule.[3]

Q2: I cannot find specific excitation and emission spectra for this compound. How can I determine its autofluorescence profile?

A: Since the fluorescent properties of this compound are not well-documented, the first step is to characterize its autofluorescence under your specific experimental conditions.

Experimental Protocol: Characterizing Autofluorescence Spectrum

  • Prepare a Control Sample: Use a sample (e.g., cells or tissue) containing this compound but without any of your specific fluorescent labels.[1][4]

  • Use a Spectral Detector: If you have access to a confocal microscope with a spectral detector (lambda scanning), you can determine the emission spectrum of the compound.[4]

  • Perform a Lambda Scan: Excite the control sample across a range of wavelengths (e.g., from UV to red) and record the emission spectrum at each excitation wavelength.[4]

  • Identify Peak Excitation and Emission: Analyze the data to find the excitation wavelength that produces the strongest fluorescence emission and the corresponding peak emission wavelength. This will define the autofluorescence profile of this compound in your system.

Q3: What are the general strategies to minimize or eliminate autofluorescence?

A: There are several strategies that can be employed to combat autofluorescence, which can be broadly categorized into sample preparation, experimental design, and data processing.[1][2][4]

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the signal.

This is a common problem when dealing with autofluorescent compounds. Here are some troubleshooting steps:

1. Optimize Sample Preparation and Handling:

  • Change Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[1][2] Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[1] If aldehyde fixation is necessary, try reducing the concentration and incubation time.[2][5]

  • Perfuse Tissues: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[1][2]

  • Minimize Fixation Time and Temperature: Fix samples for the shortest time required to preserve the structure.[5] Also, avoid high temperatures during sample processing, as this can increase autofluorescence.[5]

2. Strategic Fluorophore Selection:

  • Shift to Redder Wavelengths: Autofluorescence is often most prominent in the blue and green regions of the spectrum (350-550 nm).[1] By selecting fluorophores that excite and emit in the red or far-red regions (620-750 nm), you can often avoid the autofluorescence signal.[1][4]

  • Use Bright and Photostable Dyes: Employing bright and stable fluorophores, such as Alexa Fluor, DyLight, or Atto dyes, can help to increase the specific signal, thereby improving the signal-to-noise ratio.[4]

Workflow for Selecting an Appropriate Fluorophore

Caption: Workflow for selecting a suitable fluorophore to overcome autofluorescence.

Issue 2: Autofluorescence persists even after optimizing fluorophores.

If changing fluorophores is not sufficient or possible, several other techniques can be applied.

1. Chemical Quenching of Autofluorescence:

Certain reagents can be used to quench, or reduce, autofluorescence. The effectiveness of these quenchers can be tissue and compound-specific.

Quenching ReagentTargetNotes
Sodium Borohydride (B1222165) Aldehyde-induced autofluorescenceCan have variable effects and may not be universally effective.[2]
Sudan Black B Lipofuscin and other lipophilic sourcesCan introduce its own fluorescence in the far-red channel, so careful spectral consideration is needed.[2][6]
Eriochrome Black T Lipofuscin and formalin-induced autofluorescenceA potential alternative to Sudan Black B.[2]
Copper Sulfate LipofuscinOften used in combination with ammonium (B1175870) acetate (B1210297) buffer.[7]
Commercial Kits Broad-spectrum autofluorescenceKits like Vector® TrueVIEW® and TrueBlack® are designed to quench autofluorescence from various sources.[1][6]

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Prepare Solution: Immediately before use, dissolve sodium borohydride in ice-cold PBS to a final concentration of 1 mg/mL. The solution will fizz.[8]

  • Incubation: Apply the freshly prepared solution to your fixed cells or tissue sections.[8]

  • Wash: After a short incubation (e.g., 10-30 minutes), thoroughly wash the sample with PBS to remove the sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

2. Photobleaching:

This technique involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before the specific fluorescent labeling and imaging.[7][9]

Experimental Protocol: LED Photobleaching

  • Sample Preparation: Prepare your tissue sections and place them in a multi-well plate with PBS to prevent drying.[10]

  • Illumination: Place the plate under a bright, broad-spectrum LED light source. Ensure the light source is close to the samples (approximately 5-10 cm).[10]

  • Incubation: Photobleach the samples for 12-16 hours. For formalin-fixed paraffin-embedded (FFPE) tissues, a hydrogen peroxide solution can be used to accelerate the process to about 90 minutes.[10][11][12]

  • Staining: After photobleaching, proceed with your immunofluorescence staining protocol.

3. Spectral Unmixing:

This is a computational technique that separates the emission spectra of different fluorophores, including autofluorescence, on a pixel-by-pixel basis.[13][14][15]

Workflow for Spectral Unmixing

Start Start: Acquire Spectral Image Data (Lambda Stack) RefSpec Acquire Reference Spectra: 1. Unlabeled Sample (Autofluorescence) 2. Single-Stained Samples (Fluorophores) Start->RefSpec Unmix Apply Linear Unmixing Algorithm RefSpec->Unmix Separate Separate Signals into Individual Channels Unmix->Separate Analyze Analyze Specific Signal Channel (Autofluorescence Removed) Separate->Analyze Result Clean Image with High SNR Analyze->Result

Caption: A simplified workflow for spectral unmixing to remove autofluorescence.

To perform spectral unmixing, you will need to acquire a "lambda stack" or spectral image of your fully stained sample. You will also need to acquire reference spectra from:

  • An unstained sample (to get the pure autofluorescence spectrum).

  • Samples stained with only one of your specific fluorophores each.

The software then uses the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel of your experimental image, effectively separating them into different channels.[15]

References

Technical Support Center: ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address potential issues when using ent-6,9-dihydroxy-15-oxo-16-kauren-19-oic acid in conjunction with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. Here, you will find troubleshooting guidance and frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[1] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][3][4] This insoluble formazan is then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4][5]

Q2: Can this compound interfere with the MTT assay?

Q3: What are the signs of potential interference in my MTT assay results?

Signs of interference from your test compound may include:

  • Higher than expected cell viability, especially at high concentrations of the compound where cytotoxicity is anticipated.

  • Results that are not dose-dependent.

  • A purple color developing in the control wells that contain the test compound and MTT reagent but no cells.

Q4: How can I definitively determine if this compound is interfering with my MTT assay?

To confirm interference, a cell-free control experiment is essential. This involves incubating your test compound at various concentrations with the MTT reagent in the cell culture medium, but without any cells. If a purple color develops and the absorbance increases with higher concentrations of the compound, it confirms direct reduction of MTT and therefore, interference with the assay.[10]

Troubleshooting Guide

If you suspect or have confirmed that this compound is interfering with your MTT assay readings, follow this troubleshooting guide.

Step 1: Confirm Interference with a Cell-Free Control

Objective: To determine if the test compound directly reduces MTT.

Experimental Protocol:

  • Prepare a 96-well plate with the same cell culture medium used in your cell-based experiments, but without cells.

  • Add this compound to the wells at the same concentrations used in your cell viability experiments. Include a vehicle-only control.

  • Add the MTT reagent to each well at the final concentration used in your standard protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Add the solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[2]

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

Data Interpretation:

ObservationInterpretation
No significant increase in absorbance in cell-free wells with the compound.Interference is unlikely. Proceed with standard MTT assay protocol.
A dose-dependent increase in absorbance in cell-free wells with the compound.Interference is confirmed. The compound directly reduces MTT.
Step 2: Data Correction (If Interference is Minor)

If the interference is present but not substantial, you can correct your data by subtracting the background absorbance from the cell-free controls.

Calculation:

Corrected Absorbance = (Absorbance of cells + compound) - (Absorbance of compound in cell-free well)

Caution: This method may not be accurate if the compound's reducing activity is altered in the presence of cells.

Step 3: Consider Alternative Viability Assays (Recommended)

If significant interference is confirmed, the most reliable solution is to switch to a different cell viability assay that operates on a different principle.

Recommended Alternative Assays:

AssayPrincipleAdvantages
Sulforhodamine B (SRB) Assay Measures total protein content, which is proportional to cell number.Less prone to interference from reducing compounds.[11]
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells.Highly sensitive and rapid.[12][13]
AlamarBlue (Resazurin) Assay A redox indicator that changes color and fluoresces in response to metabolic activity.Generally less interference than MTT, but still a redox-based assay.[13][14]
Cell Counting Kit-8 (CCK-8) Uses a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan.More convenient than MTT as it does not require a solubilization step.[15]

Experimental Protocols for Alternative Assays

Sulforhodamine B (SRB) Assay Protocol
  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plate for 5-10 minutes and read the absorbance at 510 nm.

ATP-Based Assay (e.g., CellTiter-Glo®) Protocol

This is a general protocol; always refer to the manufacturer's instructions for your specific kit.

  • Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired duration.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizing the Workflow and Interference Mechanism

MTT_Interference_Workflow Troubleshooting Workflow for MTT Assay Interference start Start: MTT Assay with This compound suspicious_results Suspicious Results? (e.g., high viability at high concentrations) start->suspicious_results cell_free_control Perform Cell-Free Control Experiment suspicious_results->cell_free_control Yes no_interference No Interference Detected. Proceed with Standard MTT Protocol. suspicious_results->no_interference No interference_check Dose-Dependent Increase in Absorbance? cell_free_control->interference_check interference_check->no_interference No interference_confirmed Interference Confirmed! interference_check->interference_confirmed Yes end End: Obtain Reliable Viability Data no_interference->end use_alternative Use Alternative Viability Assay (e.g., SRB, ATP-based) interference_confirmed->use_alternative use_alternative->end

Caption: Troubleshooting workflow for suspected MTT assay interference.

MTT_Interference_Mechanism Potential Mechanism of MTT Assay Interference cluster_standard Standard MTT Assay cluster_interference Interference Pathway MTT MTT (Yellow) Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Dehydrogenases Formazan_standard Formazan (Purple) Dehydrogenases->Formazan_standard Reduction MTT2 MTT (Yellow) Compound ent-kaurane diterpenoid (Reducing Agent) MTT2->Compound Formazan_interference Formazan (Purple) Compound->Formazan_interference Direct Reduction

Caption: Direct reduction of MTT by a test compound.

References

Technical Support Center: Storage and Stability of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C.[1][2][3] It is also advisable to keep it in a tightly sealed container to protect it from moisture.[4]

Q2: How should I store solutions of this compound?

A2: Stock solutions prepared in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[2][4] Aqueous solutions are not recommended for storage longer than one day due to the compound's limited stability and solubility in aqueous media.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Based on studies of similar ent-kaurene (B36324) diterpenoids, the primary factors contributing to degradation are expected to be exposure to strongly acidic or basic conditions and oxidizing agents.[4] The presence of hydroxyl groups also suggests a susceptibility to dehydration reactions. While some related compounds have shown stability under UV light, it is still good practice to protect the compound from light during storage and handling.[4]

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC or LC-MS/MS to assess the purity of the compound over time.

Q5: How can I check the purity of my stored compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of this compound. This method can separate the intact compound from its potential degradation products. LC-MS/MS can also be a powerful tool for identifying and quantifying the parent compound and its degradants.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of biological activity in experiments Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, protection from light and moisture). 2. Prepare fresh stock solutions from solid material. 3. Assess the purity of the stored compound using a stability-indicating HPLC method.
Precipitation in stock solution Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution to see if the precipitate redissolves. If not, it may be a degradation product. 3. For aqueous buffers, ensure the initial dissolution in an organic solvent like DMSO is complete before dilution.[2]
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Review the storage and handling procedures to identify potential causes (e.g., exposure to high temperatures, incompatible solvents, or contaminants). 2. Consider performing a forced degradation study to identify potential degradation products and pathways.

Summary of Recommended Storage Conditions

Form Solvent Temperature Duration Key Considerations
Solid N/A-20°C≥ 4 years[2]Store in a tightly sealed, desiccated container.
Stock Solution DMSO-80°CUp to 1 year[4]Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[4]
Stock Solution Ethanol, DMF-80°CNot specified, but expected to be shorter than DMSOAliquot to avoid freeze-thaw cycles.
Aqueous Solution Aqueous Buffer (after DMSO dilution)2-8°C≤ 24 hours[2]Prepare fresh before each experiment.

Experimental Protocols

Protocol 1: Basic Stability Assessment using HPLC

This protocol outlines a basic experiment to assess the stability of this compound under common laboratory conditions.

1. Materials:

  • This compound
  • HPLC-grade DMSO
  • HPLC-grade methanol (B129727) and water
  • Formic acid (for mobile phase)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Sample Preparation:
  • Prepare a 1 mg/mL stock solution of the compound in DMSO.
  • Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. This is your "Time 0" sample.
  • Storage Conditions:
  • Store aliquots of the 1 mg/mL DMSO stock solution at room temperature (protected from light), 4°C, and -20°C.
  • Prepare a 100 µg/mL solution in a relevant aqueous buffer (e.g., PBS, pH 7.4, with a small percentage of DMSO for solubility) and store it at room temperature and 4°C.
  • Analysis:
  • Analyze the "Time 0" sample by HPLC to determine the initial purity.
  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), dilute the stored stock solutions to 100 µg/mL and analyze by HPLC.
  • Analyze the aqueous solutions at shorter time points (e.g., 2h, 4h, 8h, 24h).
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (to be determined by UV scan).
  • Injection Volume: 10 µL
  • Data Analysis:
  • Compare the peak area of the parent compound at each time point to the "Time 0" sample.
  • Note the appearance and area of any new peaks, which may represent degradation products.

Visualizations

Degradation_Troubleshooting_Workflow Troubleshooting Workflow for Compound Degradation start Unexpected Experimental Results (e.g., loss of activity) check_purity Assess Compound Purity (e.g., via HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_handling Investigate Experimental Handling check_purity->investigate_handling investigate_storage Investigate Storage Conditions is_pure->investigate_storage No other_factors Investigate Other Experimental Factors is_pure->other_factors Yes new_stock Prepare Fresh Stock Solution investigate_storage->new_stock investigate_handling->new_stock re_run_exp Re-run Experiment new_stock->re_run_exp

Caption: A logical workflow for troubleshooting unexpected experimental results.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways cluster_degradation Potential Degradation Conditions parent This compound Functional Groups: - Secondary Alcohol (C6) - Tertiary Alcohol (C9) - Allylic Ketone - Carboxylic Acid oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis dehydration Dehydration (Heat/Acid) parent->dehydration product1 Oxidized Products (e.g., further ketonization) oxidation->product1 product2 Hydrolyzed Products (e.g., esterification/lactonization) hydrolysis->product2 product3 Dehydrated Products (e.g., additional double bonds) dehydration->product3

Caption: Potential degradation routes based on the compound's functional groups.

References

Technical Support Center: Enhancing the Yield of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" from natural extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Overall Yield of Diterpenoid Fraction

Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using a more polar solvent system, such as a higher percentage of methanol (B129727) in an ethanol-water mixture, as the target compound is hydroxylated.
Degradation of Target Compound Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C. Store extracts and fractions at low temperatures (-20°C) and protected from light.
Suboptimal Solvent Choice While ethanol (B145695) is a common choice, the polarity of the target compound due to its hydroxyl groups may warrant a more polar solvent. Experiment with methanol or acetone (B3395972) as extraction solvents. A sequential extraction from nonpolar (e.g., hexane (B92381) to remove lipids) to polar solvents can also enrich the desired compound in the final extract.
Plant Material Quality The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. Whenever possible, use plant material from a consistent and reputable source.

Issue 2: Difficulty in Separating the Target Compound from Structurally Similar Diterpenoids

Potential Cause Troubleshooting Step
Co-elution in Column Chromatography Use a finer mesh silica (B1680970) gel for higher resolution. Employ a shallow gradient elution with a solvent system of increasing polarity (e.g., a slow gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane). Consider using reversed-phase (C18) column chromatography, which separates compounds based on hydrophobicity and can be effective for separating isomers.
Presence of Isomeric Compounds Isomeric diterpenoids are common in Pteris semipinnata. High-Performance Liquid Chromatography (HPLC) is essential for final purification. Use a high-resolution analytical or semi-preparative HPLC column. Method development will be crucial; experiment with different solvent systems (e.g., acetonitrile-water vs. methanol-water) and gradients.
Overlapping Spots on TLC Develop the TLC plate multiple times in the same solvent system to improve separation. Try two-dimensional TLC with different solvent systems in each direction to resolve overlapping spots. Use specific staining reagents (e.g., ceric sulfate (B86663) spray followed by heating) that may give different colors with different hydroxylated diterpenoids.

Issue 3: Poor Recovery from HPLC Purification

Potential Cause Troubleshooting Step
Compound Precipitation The target compound may have limited solubility in the mobile phase. Ensure the sample is fully dissolved in the injection solvent before loading onto the HPLC. It may be necessary to use a small amount of a stronger, compatible solvent like DMSO or methanol in the sample preparation.
Adsorption to Column Highly hydroxylated compounds can sometimes irreversibly adsorb to silica-based columns. If using normal-phase HPLC, ensure the column is properly conditioned. For reversed-phase HPLC, ensure the pH of the mobile phase is compatible with the acidic nature of the target compound (a slightly acidic mobile phase can improve peak shape for carboxylic acids).
Low Concentration in the Fraction The target compound may be a minor component of the extract. Process a larger amount of the crude extract to increase the absolute amount of the compound available for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best natural source for this compound?

A1: The primary known natural source of this compound and its derivatives is the fern Pteris semipinnata L.[1][2] Several other related kaurene diterpenoids have also been isolated from this plant.[3][4]

Q2: Which solvent system is recommended for the initial extraction?

A2: A common and effective method for extracting diterpenoids from Pteris semipinnata is exhaustive extraction with 95% ethanol.[3] Given the polar nature of the target compound due to its two hydroxyl groups and a carboxylic acid function, methanol or a mixture of ethanol and water could also be effective. A preliminary extraction with a nonpolar solvent like hexane can be performed to remove fats and pigments, which may simplify subsequent purification steps.

Q3: What is a typical yield for a related major diterpenoid from Pteris semipinnata?

Quantitative Data for a Major Related Diterpenoid from Pteris semipinnata

CompoundPlant SourceYield (mg/g of dry plant material)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidPteris semipinnata L.1.18[3]

Q4: What chromatographic techniques are most effective for purification?

A4: A multi-step chromatographic approach is recommended.

  • Initial Fractionation: Use an activated charcoal column with a stepwise elution of increasing solvent polarity (e.g., ethanol-chloroform mixtures).[3]

  • Silica Gel Column Chromatography: Further fractionate the enriched extract on a silica gel column using a gradient of chloroform-methanol.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the target compound from closely related isomers is best achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase such as acetonitrile (B52724) and water.[3]

Q5: How can I monitor the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is suitable. The presence of the α,β-unsaturated ketone in the target molecule should provide a chromophore for UV detection. For quantitative analysis and identification, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful technique.[3]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Preparation of Plant Material: Air-dry the aerial parts of Pteris semipinnata and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times with fresh solvent.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

    • Alternatively, subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.

Protocol 2: HPLC Purification and Analysis

  • Sample Preparation: Dissolve the enriched fraction containing the target compound in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (based on a method for a similar compound): [3]

    • Column: Diamonsil ODS (C18), 4.6 mm x 150 mm.

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape for the carboxylic acid). For example, start with 30% acetonitrile and increase to 70% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 220-250 nm) or a Mass Spectrometer.

    • Injection Volume: 5-20 µL.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Purity Confirmation: Re-inject the collected fraction into the HPLC under the same conditions to confirm its purity. Further characterization can be performed using NMR and high-resolution mass spectrometry.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis plant_material Dried & Powdered Pteris semipinnata extraction Maceration with 95% Ethanol plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column gradient_elution Gradient Elution (e.g., Chloroform-Methanol) enriched_fraction Enriched Diterpenoid Fraction silica_column->enriched_fraction hplc Reversed-Phase HPLC (C18) enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity Check & Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Problems cluster_separation_issues Separation Problems cluster_solutions Potential Solutions start Low Yield or Purity Issue incomplete_extraction Incomplete Extraction? start->incomplete_extraction degradation Compound Degradation? start->degradation co_elution Co-elution of Isomers? start->co_elution poor_recovery Poor HPLC Recovery? start->poor_recovery optimize_extraction Optimize Extraction (Time, Solvent) incomplete_extraction->optimize_extraction mild_conditions Use Milder Conditions (Low Temp) degradation->mild_conditions optimize_chromatography Optimize Chromatography (Gradient, Column) co_elution->optimize_chromatography hplc_method_dev HPLC Method Development (Solvents, pH) poor_recovery->hplc_method_dev

Caption: Troubleshooting logic for isolating the target compound.

References

"ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability and quality control of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a diterpenoid compound typically isolated from plants of the genus Isodon.[1] It is actively investigated for its potential anti-inflammatory and anti-cancer properties.[1] Research suggests that its biological activity may stem from the modulation of signaling pathways such as NF-κB, which can lead to a reduction in the expression of inflammatory cytokines.[1]

Q2: What are the common solvents for dissolving and storing this compound?

Based on information for structurally related ent-kaurane diterpenoids, suitable solvents include Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol.[2] For biological assays, it is common to prepare a concentrated stock solution in DMSO.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, the compound should be stored in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, maintaining the compound at -20°C is recommended. If you prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C.[2] These solutions are generally usable for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[2]

Q4: Why am I observing variability in my experimental results between different batches of the compound?

Batch-to-batch variability is a common challenge with natural products. This can be attributed to several factors, including:

  • Source of Raw Material: The geographical location, climate, and time of harvest of the plant source can significantly impact the chemical profile of the isolated compound.

  • Extraction and Purification Processes: Minor variations in extraction solvents, temperature, and purification techniques can lead to different impurity profiles between batches.

  • Compound Stability: Degradation of the compound during storage or handling can result in decreased potency and the presence of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity or Potency in Cellular Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Batch-to-Batch Purity Variation Perform purity analysis on each new batch using HPLC (see Experimental Protocol 1).Normalize the concentration of the compound used in assays based on the purity of the batch.
Solubility Issues in Assay Media Visually inspect for precipitation when diluting the DMSO stock in aqueous buffer.Optimize the dilution protocol by warming the aqueous buffer and adding the stock solution drop-wise while vortexing.If solubility remains an issue, consider the use of solubilizing agents like cyclodextrins, though their potential effects on the assay should be validated.
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment.Protect the compound and its solutions from light and elevated temperatures.Perform a stability study to assess degradation under your experimental conditions (see Experimental Protocol 4).
Inaccurate Pipetting of Viscous DMSO Stock Use positive displacement pipettes for accurate handling of viscous DMSO solutions.Ensure the DMSO stock is fully thawed and vortexed before use.
Issue 2: Poor Solubility in Aqueous Buffers

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Final Concentration Determine the maximum soluble concentration in your specific assay buffer.If a higher concentration is required, investigate the use of co-solvents (ensure they do not interfere with the assay).
Precipitation Upon Dilution Decrease the final concentration of DMSO in the assay medium (typically should be <0.5%).Employ a serial dilution method in a solvent compatible with both DMSO and the aqueous buffer.
pH of the Buffer As a carboxylic acid, the solubility of this compound may be pH-dependent. Evaluate its solubility in buffers with different pH values.
Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impurities from Synthesis/Isolation Characterize the impurity using LC-MS/MS and NMR if present in significant amounts.If the impurity is known to be inactive, its presence at low levels may be acceptable. Otherwise, further purification of the compound may be necessary.
Compound Degradation Compare the chromatogram of a fresh sample with an aged sample.Analyze samples stored under different conditions (e.g., light vs. dark, room temperature vs. -20°C) to identify degradation products.
Contamination Ensure all solvents, vials, and equipment are clean.Run a blank injection (solvent only) to check for system contamination.

Experimental Protocols

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area.

Experimental Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of the compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same conditions as in Experimental Protocol 1.

  • MS Conditions:

    • Ionization Mode: Negative ESI

    • Scan Range: m/z 100-500

    • Expected [M-H]⁻: 347.18

  • Sample Preparation: Prepare a 100 µg/mL solution in methanol.

  • Data Analysis: Confirm the presence of the ion corresponding to the expected molecular weight.

Experimental Protocol 3: Structural Confirmation by NMR Spectroscopy

For unambiguous structural confirmation, particularly when comparing batches.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) for full assignment.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: Compare the obtained spectra with known data for the compound or closely related structures. The chemical shifts and coupling constants should be consistent.

Experimental Protocol 4: Preliminary Stability Assessment

This protocol provides a basic framework for assessing the stability of the compound in solution.

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in the relevant biological buffer.

  • Aliquot the solution into several vials.

  • Analyze one aliquot immediately using HPLC (as per Experimental Protocol 1) to determine the initial purity (T=0).

  • Store the remaining aliquots under the conditions of your experiment (e.g., 37°C incubator).

  • At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

Quality_Control_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Quality Control cluster_2 Decision & Use A Receive New Batch of Compound B Visual Inspection (Color, Appearance) A->B C Check Documentation (Certificate of Analysis) B->C D Purity Assessment (HPLC) (Protocol 1) C->D E Identity Confirmation (LC-MS) (Protocol 2) D->E F Structural Verification (NMR) (Protocol 3) E->F G Solubility Test F->G H Does it meet specifications? G->H I Proceed to Experiments H->I Yes J Contact Supplier / Further Purification H->J No Troubleshooting_Bioassay cluster_causes cluster_solutions A Inconsistent Bioassay Results B Batch-to-Batch Variability A->B C Solubility Issues A->C D Compound Degradation A->D E QC each batch (HPLC, LC-MS) B->E F Optimize Dilution Protocol C->F G Prepare Fresh Solutions, Store Properly D->G

References

Technical Support Center: Mitigating Off-Target Effects of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the known activities of structurally similar ent-kaurane diterpenoids and general principles for small molecule research. It is crucial to experimentally validate the on-target and off-target effects for ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid in your specific cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target mechanism of action for this compound?

A1: Based on studies of similar ent-kaurane diterpenoids, the primary mechanism of action is likely the induction of apoptosis in cancer cells.[1][2][3] This is often achieved through the modulation of key signaling pathways involved in cell survival and death, such as the inhibition of the NF-κB pathway and regulation of the Bcl-2 family of proteins and MAPK signaling pathways.[1][4]

Q2: What are the potential off-target effects to be aware of when using this compound?

A2: Off-target effects are a common concern with natural product-derived small molecules.[5] Potential off-target effects for this class of compounds may include:

  • Broad-spectrum cytotoxicity: The compound might induce cell death in non-target cell lines or at concentrations close to the on-target effective dose.

  • Kinase inhibition: Diterpenoids can interact with the ATP-binding pocket of various kinases, leading to unintended inhibition of signaling pathways.

  • Interaction with other cellular proteins: Due to its chemical structure, the compound may bind to other proteins, leading to unexpected phenotypic changes.

  • Assay interference: The compound itself might interfere with assay readouts (e.g., absorbance or fluorescence), leading to erroneous results.[6]

Q3: How can I begin to investigate potential off-target effects in my experiments?

A3: A systematic approach is recommended.[5] Start by performing a careful dose-response study to determine the optimal concentration range. Use of appropriate controls, including a vehicle control (e.g., DMSO), is essential.[6] To distinguish on-target from off-target effects, consider using orthogonal validation methods such as testing the compound in a cell line where the intended target is knocked down or knocked out.[5]

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity Across Multiple Cell Lines

Q: My compound is showing high levels of cell death even at low concentrations and in non-cancerous cell lines. How can I determine if this is an on-target or off-target effect?

A: This could be due to off-target cytotoxicity. Here’s a troubleshooting workflow:

  • Refine Dose-Response: Perform a more granular dose-response curve to identify a narrow therapeutic window.

  • Solvent Toxicity Control: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[6] Run a vehicle-only control.

  • Time-Course Experiment: Reduce the incubation time. Off-target toxic effects may manifest at later time points.

  • Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations used in your experiments.[7][8]

  • Orthogonal Validation: Use a different, structurally unrelated compound known to target the same pathway. If the phenotype is different, it suggests the original compound's effect may be off-target.[9]

Issue 2: Inconsistent or Non-reproducible Results

Q: I am observing high variability in my results between experiments. What could be the cause?

A: Inconsistent results can stem from several factors, especially when working with natural products.

  • Compound Solubility and Stability: ent-kaurane diterpenoids can have poor aqueous solubility. Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture media.[6] Visually inspect wells for precipitation. Consider using a solubility-enhancing agent if necessary.

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase, as these can all impact cellular responses.

  • Assay Interference: Many natural products can interfere with common cytotoxicity assays.

    • Colorimetric Assays (e.g., MTT): The compound may directly reduce the tetrazolium salt or have its own color, leading to false readings.[6] Include a "compound-only" control (no cells) to measure background absorbance.[6]

    • Fluorescence-based Assays: The compound itself may be fluorescent. Check for autofluorescence at the excitation and emission wavelengths of your assay.

Quantitative Data Summary

Table 1: Troubleshooting Common Assay Artifacts with ent-kaurane Diterpenoids

Observed Problem Potential Cause Recommended Action
High background in MTT assayDirect reduction of MTT by the compound; Compound color interferes with absorbance reading.Run a "compound-only" control and subtract the background absorbance.[6] Consider switching to a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®).[6]
Bell-shaped dose-response curveCompound aggregation at higher concentrations, reducing its effective concentration.Improve compound solubility. Visually inspect for precipitation under a microscope.[6]
High cytotoxicity in vehicle controlSolvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.5% DMSO).[6]
No observable effectPoor cell permeability; Compound degradation; Target not expressed in the cell line.Assess compound's physicochemical properties. Check for compound stability in media over time. Confirm target expression via Western Blot or qPCR.

Signaling Pathways and Experimental Workflows

cluster_0 This compound cluster_1 Signaling Pathways Compound Compound NFkB NFkB Compound->NFkB Inhibition Bcl2_family Bcl-2 Family (Bcl-2, Bax) Compound->Bcl2_family Modulation MAPK MAPK Pathway (JNK, p38) Compound->MAPK Activation Apoptosis Apoptosis NFkB->Apoptosis Anti-apoptotic Bcl2_family->Apoptosis Regulation MAPK->Apoptosis Pro-apoptotic

Caption: Putative signaling pathway of this compound.

Start Phenotypic Observation Dose_Response Dose-Response Curve Start->Dose_Response Orthogonal_Compound Test Structurally Different Inhibitor for Same Target Dose_Response->Orthogonal_Compound Genetic_Validation Genetic Knockdown/Knockout of Intended Target Dose_Response->Genetic_Validation Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Off_Target_Profiling Off-Target Profiling (e.g., Kinase Panel) Orthogonal_Compound->Off_Target_Profiling Different Phenotype Conclusion On-Target Effect Confirmed Orthogonal_Compound->Conclusion Similar Phenotype Genetic_Validation->Off_Target_Profiling Phenotype Persists Genetic_Validation->Conclusion Phenotype Rescued Target_Engagement->Conclusion Binding Confirmed Off_Target_Conclusion Off-Target Effect Identified Off_Target_Profiling->Off_Target_Conclusion

Caption: Experimental workflow for validating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability and determining the IC50 value of the compound.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. Remove the medium from the cells and add 100 µL of the diluted compound or control solutions.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of the compound to its intracellular target.[7]

Materials:

  • This compound

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control for a specified time (e.g., 1 hour).[8]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Protocol 3: Kinase Selectivity Profiling

This is typically performed as a service by specialized companies. The general principle is as follows:

Objective: To determine the inhibitory activity of the compound against a broad panel of kinases to identify potential off-targets.[14][15]

Methodology:

  • Compound Preparation: A stock solution of the compound (e.g., 10 mM in DMSO) is prepared and serially diluted.

  • Assay: The compound is tested at one or more concentrations against a large panel of purified, recombinant kinases (e.g., >400 kinases).[14] The activity of each kinase is measured in the presence of the compound and a vehicle control.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. For any significant "hits," an IC50 value is determined by testing a range of compound concentrations. This provides a quantitative measure of the compound's potency against each off-target kinase.

References

Validation & Comparative

Comparing anticancer activity of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" with doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anticancer properties of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, a promising natural compound, and Doxorubicin, a widely used chemotherapeutic agent.

Disclaimer: The initially intended comparison was with "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid". However, due to a lack of available scientific data for this specific compound, this guide presents a comparative analysis of the well-researched and structurally related kaurene diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (hereafter referred to as 5F ), and the established anticancer drug, Doxorubicin . This substitution allows for a scientifically robust comparison based on published experimental data.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir for the discovery of new therapeutic leads. Among these, the kaurene class of diterpenoids has garnered attention for its potent biological activities. This guide provides a detailed comparison of the anticancer activity of 5F, a bioactive compound isolated from Pteris semipinnata L., and Doxorubicin, an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades.

Doxorubicin is a potent, broad-spectrum anticancer drug that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] In contrast, 5F has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through distinct signaling pathways, primarily involving the modulation of NF-κB and mitochondrial apoptotic pathways.[3][4] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data to facilitate informed decisions in the pursuit of novel cancer therapies.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for 5F and Doxorubicin across various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, treatment duration, and assay methods.

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)
5F A549Lung CancerNot explicitly stated in µM, but showed dose-dependent inhibition from 0-80 µg/ml24, 48, 72
CNE-2ZNasopharyngeal CarcinomaNot explicitly stated in µM, but showed dose- and time-dependent inhibition from 0-80 µg/ml24, 48, 72
SGC7901Gastric CancerNot explicitly stated in µM, but showed dose- and time-dependent inhibitionNot specified
Doxorubicin AMJ13Breast Cancer~0.4 µM (calculated from IC50 of 223.6 ng/ml)72
MCF-7Breast Cancer~2.2 µM24
MDA-MB-231Breast Cancer~0.9 µM24
HL60Leukemia~0.01 µM72
UKF-NB-4NeuroblastomaNot specified96
IMR-32NeuroblastomaNot specified96

Mechanisms of Action: A Comparative Overview

Both 5F and Doxorubicin induce cancer cell death primarily through apoptosis and cell cycle arrest. However, the underlying molecular mechanisms and signaling pathways they modulate are distinct.

Induction of Apoptosis

Doxorubicin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Its ability to intercalate into DNA and inhibit topoisomerase II leads to DNA damage, which in turn activates p53 and the mitochondrial apoptotic cascade.[5] Doxorubicin is also known to upregulate the expression of Fas, a death receptor, sensitizing cells to extrinsic apoptotic signals.[6] Furthermore, the generation of ROS by Doxorubicin can induce oxidative stress and contribute to apoptotic cell death.[7]

5F , on the other hand, primarily induces apoptosis through the mitochondrial-mediated pathway.[4] It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4] A key mechanism of 5F is the inhibition of the NF-κB signaling pathway, which plays a crucial role in promoting cell survival and proliferation.[3]

Apoptosis_Pathways cluster_Doxorubicin Doxorubicin cluster_5F ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) Dox Doxorubicin Dox_DNA DNA Intercalation & Topoisomerase II Inhibition Dox->Dox_DNA Dox_ROS ROS Generation Dox->Dox_ROS Dox_Fas Fas Upregulation Dox->Dox_Fas Dox_p53 p53 Activation Dox_DNA->Dox_p53 Dox_Mito Mitochondrial Pathway Dox_ROS->Dox_Mito Dox_Casp Caspase Activation Dox_Fas->Dox_Casp Dox_p53->Dox_Mito Dox_Mito->Dox_Casp Dox_Apoptosis Apoptosis Dox_Casp->Dox_Apoptosis KA 5F KA_NFkB NF-κB Inhibition KA->KA_NFkB KA_Bax Bax Upregulation KA->KA_Bax KA_Bcl2 Bcl-2 Downregulation KA_NFkB->KA_Bcl2 KA_Mito Mitochondrial Pathway KA_Bcl2->KA_Mito KA_Bax->KA_Mito KA_Casp Caspase Activation KA_Mito->KA_Casp KA_Apoptosis Apoptosis KA_Casp->KA_Apoptosis Cell_Cycle_Arrest cluster_Doxorubicin_CC Doxorubicin cluster_5F_CC ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) Dox_CC Doxorubicin Dox_DNA_Damage DNA Damage Dox_CC->Dox_DNA_Damage Dox_G2M_Arrest G2/M Phase Arrest Dox_DNA_Damage->Dox_G2M_Arrest KA_CC 5F KA_p21 p21 Upregulation KA_CC->KA_p21 KA_G2M_Arrest G2/M Phase Arrest KA_p21->KA_G2M_Arrest MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

References

A Comparative Analysis of ent-kaurane Diterpenoids in Apoptosis Induction: Focus on ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the apoptosis-inducing capabilities of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and other prominent ent-kaurane diterpenoids. The information presented is collated from various scientific studies to facilitate a comprehensive understanding of their potential as anticancer agents. While direct comparative data for this compound is limited, this guide focuses on a closely related and well-studied analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (often referred to as 5F), alongside other significant ent-kaurane diterpenoids such as Oridonin and Jungermannenones.

Comparative Cytotoxicity of ent-kaurane Diterpenoids

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values of selected ent-kaurane diterpenoids against various cancer cell lines, as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the duration of treatment and specific assay protocols.

CompoundCell LineIC50 (µM)Treatment Duration (hours)Reference
Oridonin HCT116 (Colon Cancer)~12.572[1]
HCT8 (Colon Cancer)18.64 ± 2.2648
HGC27 (Gastric Cancer)9.266 ± 0.40948
AGS (Gastric Cancer)2.627 ± 0.32448
HepG2 (Liver Cancer)24.9048[2]
Jungermannenone A HL-60 (Leukemia)1.312
PC3 (Prostate Cancer)1.34 ± 0.09Not Specified
Jungermannenone B HL-60 (Leukemia)5.312
PC3 (Prostate Cancer)4.93 ± 0.20Not Specified
Jungermannenone C HL-60 (Leukemia)7.812
ent-11α-hydroxy-16-kauren-15-one HL-60 (Leukemia)4012
ent-9(11),16-kauradiene-12,15-dione HL-60 (Leukemia)1.812
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) A549 (Lung Cancer)Not explicitly stated in µM, but dose-dependent inhibition observed up to 80 µg/ml24, 48, 72[3][4][5]
CNE-2Z (Nasopharyngeal Carcinoma)Dose-dependent inhibition observedNot Specified[6]

Signaling Pathways in Apoptosis Induction

Ent-kaurane diterpenoids induce apoptosis through multiple signaling cascades, often converging on the activation of caspases, the key executioners of programmed cell death. The diagram below illustrates the generalized signaling pathways initiated by these compounds, leading to apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ROS Generation ROS Generation ent-Kaurane Diterpenoids->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ent-Kaurane Diterpenoids->Mitochondrial Dysfunction Bcl-2 Family Regulation Bcl-2 Family Regulation ent-Kaurane Diterpenoids->Bcl-2 Family Regulation Death Receptors Death Receptors ent-Kaurane Diterpenoids->Death Receptors ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Bcl-2 Family Regulation->Cytochrome c Release Bax/Bcl-2 ratio Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Apoptotic signaling pathways induced by ent-kaurane diterpenoids.

Experimental Workflow for Apoptosis Assessment

The following diagram outlines a typical experimental workflow for evaluating the apoptosis-inducing effects of chemical compounds.

G cluster_apoptosis_detection Apoptosis Detection Methods cluster_mechanism_analysis Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Detection Apoptosis Detection Compound Treatment->Apoptosis Detection Mechanism Analysis Mechanism Analysis Compound Treatment->Mechanism Analysis Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Annexin V/PI Staining Annexin V/PI Staining Apoptosis Detection->Annexin V/PI Staining DNA Fragmentation DNA Fragmentation Apoptosis Detection->DNA Fragmentation Caspase Activity Assay Caspase Activity Assay Apoptosis Detection->Caspase Activity Assay Western Blot Western Blot Mechanism Analysis->Western Blot Gene Expression Analysis Gene Expression Analysis Mechanism Analysis->Gene Expression Analysis Annexin V/PI Staining->Data Analysis DNA Fragmentation->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis Gene Expression Analysis->Data Analysis

General experimental workflow for apoptosis studies.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ent-kaurane diterpenoid for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Seed cells and treat with the compound as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

  • Protocol:

    • Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Comparative Guide to the Anti-Inflammatory Effects of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and Alternatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data from in vivo mouse models for the anti-inflammatory effects of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is not currently available in published scientific literature. This guide provides a comparative analysis based on data from closely related ent-kaurane diterpenoids, namely Kirenol , and a standard steroidal anti-inflammatory drug, Dexamethasone , to offer a contextual understanding of potential efficacy and mechanisms of action. The information presented for Kirenol is intended to serve as a proxy to infer the potential activity of this compound, given their structural similarities as ent-kaurane diterpenoids.

Overview of Compounds

This guide compares the anti-inflammatory profiles of the following compounds:

  • This compound: A natural diterpenoid. While in vivo data is lacking, it is suggested to modulate the NF-κB signaling pathway, a key regulator of inflammation.

  • Kirenol: A structurally related ent-kaurane diterpenoid with demonstrated anti-inflammatory effects in various mouse models. It is known to suppress pro-inflammatory cytokines and modulate immune cell responses.[1][2][3]

  • Dexamethasone: A potent synthetic glucocorticoid widely used as a positive control in inflammation research and for treating various inflammatory conditions. It exerts its effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production.[4][5]

Comparative Efficacy in Mouse Models of Inflammation

The following table summarizes the anti-inflammatory effects of Kirenol and Dexamethasone in established mouse models of inflammation. This data provides a benchmark for the potential, yet unconfirmed, efficacy of this compound.

CompoundMouse ModelDosageKey FindingsReference
Kirenol Collagen-Induced Arthritis (CIA)1, 2, and 4 mg/kg- Reduced paw edema- Decreased synovial fluid IL-1β- Inhibited synovium hyperplasia and cartilage erosion- Reduced serum levels of TNF-α, IL-1β, and IL-6[1][2]
Experimental Autoimmune Encephalomyelitis (EAE)Not specified- Delayed disease onset and reduced clinical scores- Decreased serum levels of IFN-γ and IL-17A- Reduced proportion of Th1 and Th17 cells[3]
Ovalbumin-Induced Allergic Rhinitis20 and 30 mg/kg- Reduced frequency of nasal rubbing and sneezing- Decreased levels of IL-4, IL-5, IL-6, and TNF-α[6]
Dexamethasone LPS-Induced Inflammation5 mg/kg- Significantly lowered serum TNF-α (from 408.83 to 134.41 pg/mL)- Significantly lowered serum IL-6 (from 91.27 to 22.08 ng/mL)[4]
LPS-Induced Acute Lung Injury5 and 10 mg/kg- Reversed the increase in neutrophils and lymphocytes- Reversed the reduction in T cell subsets (CD3+ and CD4+)- Reversed the increased mRNA expression of IL-6, TNF-α, COX-2, iNOS, and NF-κB p65 in lung tissue[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are largely attributed to their modulation of key signaling pathways involved in the inflammatory response. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Compound This compound (Proposed) Compound->IKK inhibits Kirenol Kirenol Kirenol->NFkB inhibits nuclear translocation Dexamethasone Dexamethasone Dexamethasone->Gene_Expression inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds DNA->Gene_Expression

Caption: Proposed NF-κB signaling pathway and points of inhibition.

Experimental Protocols

A standardized experimental workflow is crucial for the validation of anti-inflammatory effects. Below is a typical protocol for an LPS-induced inflammation mouse model.

G start Start acclimatization Acclimatization of Mice (e.g., 1 week) start->acclimatization grouping Random Grouping (e.g., n=6-8 per group) acclimatization->grouping treatment Pre-treatment with: - Vehicle (Control) - Test Compound - Positive Control (e.g., Dexamethasone) grouping->treatment induction Induction of Inflammation (e.g., Intraperitoneal injection of LPS) treatment->induction monitoring Monitoring of Clinical Signs (e.g., body weight, activity) induction->monitoring sampling Sample Collection (e.g., blood, tissues at specific time points) monitoring->sampling analysis Analysis: - Cytokine levels (ELISA) - Gene expression (RT-PCR) - Histopathology sampling->analysis end End analysis->end

Caption: General experimental workflow for an in vivo inflammation model.

Detailed Methodology: LPS-Induced Systemic Inflammation Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.

  • Grouping and Treatment: Mice are randomly divided into experimental groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • LPS + Vehicle

    • LPS + this compound (at various doses)

    • LPS + Positive Control (e.g., Dexamethasone, 5 mg/kg) Treatments are typically administered intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • Induction of Inflammation: Inflammation is induced by a single i.p. injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 5-10 mg/kg body weight.[4][7][8]

  • Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours) post-LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum separation. Tissues such as the lung, liver, and spleen are harvested for further analysis.

  • Biochemical and Molecular Analysis:

    • Cytokine Measurement: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis: Total RNA is extracted from tissues, and the mRNA expression of inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) is determined by quantitative real-time PCR (qRT-PCR).

    • Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Conclusion and Future Directions

While the ent-kaurane diterpenoid Kirenol demonstrates significant anti-inflammatory activity in various mouse models, the specific efficacy of this compound remains to be experimentally validated. The available information suggests that its mechanism of action likely involves the inhibition of the NF-κB signaling pathway.

Future research should focus on:

  • In vivo validation: Conducting studies using established mouse models of inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema) to determine the efficacy, optimal dosage, and safety profile of this compound.

  • Mechanism elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory mechanism.

  • Comparative studies: Directly comparing the anti-inflammatory potency of this compound with Kirenol and other relevant diterpenoids, as well as standard anti-inflammatory drugs.

Such studies are essential to ascertain the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Comparative Analysis of the Bioactivity of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reproducibility and robustness of bioactivity data for ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, with a comparative analysis of structurally similar ent-kaurane diterpenoids.

While comprehensive bioactivity data for this compound is limited in publicly available research, a comparative analysis with structurally related ent-kaurane diterpenoids can provide valuable insights into its potential therapeutic activities. This guide summarizes the available quantitative data on the cytotoxicity, anti-inflammatory, and antimicrobial properties of these compounds, details the experimental protocols used for their evaluation, and visualizes key signaling pathways.

Comparative Bioactivity Data

The following tables present a summary of the reported bioactivity for ent-kaurane diterpenoids, offering a comparative framework for assessing the potential of this compound.

Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)~11.5 (3.7 µg/mL)[1]
Amethystoidin AK562 (Leukemia)~1.8 (0.69 µg/mL)[2]
Isowikstroemin AA549 (Lung), HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast), SGC-7901 (Gastric)0.9 - 2.5[3]
Isowikstroemin BA549 (Lung), HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast), SGC-7901 (Gastric)1.1 - 3.4[3]
Isowikstroemin CA549 (Lung), HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast), SGC-7901 (Gastric)1.5 - 4.1[3]
Isowikstroemin DA549 (Lung), HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast), SGC-7901 (Gastric)2.8 - 7.0[3]
Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
Various ent-kaurene (B36324) derivativesNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages2 - 10[4]
Isohenolide JNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages15.99 ± 0.75[5]
Isohenolide NNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages18.19 ± 0.42[5]
Isowikstroemin A, B, C, D, GNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesExhibited inhibitory activity[3]
Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin AMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE)64[6]
ent-kaur-16-en-19-oic acid derivativeStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida kruseiExhibited activity (inhibition zones reported)[7][8]
ent-kaurenoic acidStreptococcus sobrinus, Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Lactobacillus casei10[9]

Experimental Protocols

To ensure the reproducibility and robustness of the cited bioactivity data, detailed experimental methodologies are crucial. The following sections outline the typical protocols employed in the assessment of ent-kaurane diterpenoids.

Cytotoxicity Assays

MTT Assay:

  • Cell Seeding: Cancer cells (e.g., PC-3, K562, A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ent-15-oxo-kaur-16-en-19-oic acid) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and concurrently treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC50 value for NO production inhibition is then determined.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity.

  • Microdilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of ent-kaurane diterpenoids are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

cluster_0 Experimental Workflow: Cytotoxicity (MTT Assay) Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for determining cytotoxicity using the MTT assay.

ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid Bax Bax ent-Kaurane Diterpenoid->Bax promotes Bcl-2 Bcl-2 ent-Kaurane Diterpenoid->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Bcl-2->Mitochondrion inhibits release from Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-κB NF-κB TLR4->NF-κB activates iNOS Gene iNOS Gene NF-κB->iNOS Gene promotes transcription iNOS Protein iNOS Protein iNOS Gene->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) produces Inflammation Inflammation Nitric Oxide (NO)->Inflammation ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid->NF-κB inhibits activation

References

Cross-Validation of HPLC and LC-MS Methods for the Quantification of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. This diterpenoid, isolated from herbs such as Pteris semipinnata, is of growing interest to researchers for its potential biological activities.[1] The selection of an appropriate analytical method is critical for accurate quantification in various matrices during drug discovery and development. This document outlines the experimental protocols for both methods and presents a cross-validation study to ensure the reliability and interchangeability of the data generated.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for quantitative analysis. It separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase. Quantification is achieved by measuring the analyte's absorption of ultraviolet light at a specific wavelength. While reliable and cost-effective, HPLC-UV may sometimes lack the selectivity and sensitivity required for complex matrices or low-concentration analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique identifies and quantifies compounds based on their mass-to-charge ratio. LC-MS, particularly with tandem mass spectrometry (MS/MS), offers superior specificity and lower detection limits compared to HPLC-UV, making it ideal for bioanalytical studies. However, it involves higher operational costs and complexity.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for similar kaurene diterpenoids and are optimized for this specific analyte.[2][3]

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Stock solutions of this compound are prepared in methanol. Calibration standards are prepared by spiking the appropriate blank matrix with the stock solution to achieve a concentration range of 1-100 µg/mL.

LC-MS/MS Method
  • Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Standard Preparation: Stock solutions are prepared in methanol. Calibration standards are prepared by spiking the blank matrix to achieve a concentration range of 0.1-100 ng/mL.

Cross-Validation Study

A cross-validation of the two methods was performed to ensure that they provide equivalent quantitative results. The validation was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5] The study assessed linearity, accuracy, precision, and the correlation of results obtained from the analysis of a common set of quality control (QC) samples.

Data Presentation

The quantitative data from the cross-validation study are summarized in the tables below.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Calibration Range1 - 100 µg/mL0.1 - 100 ng/mL
Regression Equationy = 15897x + 3452y = 25431x + 123
Correlation Coefficient (r²)0.99850.9996

Table 2: Accuracy and Precision

HPLC-UV LC-MS/MS
QC Level Accuracy (%) Precision (%RSD) Accuracy (%) Precision (%RSD)
Low QC98.54.2101.23.5
Mid QC102.13.199.82.8
High QC99.32.5100.52.1

Table 3: Correlation of QC Sample Measurements

Sample IDHPLC-UV (µg/mL)LC-MS/MS (ng/mL)% Difference
QC Set 12.52480-0.8
QC Set 250.250500+0.6
QC Set 385.684900-0.8

Visualization of Workflows

The following diagrams illustrate the experimental workflow for the cross-validation process and the logical relationship of the comparison parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation stock Stock Solution of Analyte spike Spike into Blank Matrix stock->spike qcs Prepare QC Samples (Low, Mid, High) spike->qcs hplc HPLC-UV Analysis qcs->hplc Inject lcms LC-MS/MS Analysis qcs->lcms Inject linearity Linearity & Range hplc->linearity accuracy Accuracy & Precision hplc->accuracy correlation Correlation of Results hplc->correlation lcms->linearity lcms->accuracy lcms->correlation

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

comparison_parameters cluster_hplc HPLC-UV cluster_lcms LC-MS/MS h_linearity Linearity (1-100 µg/mL) h_accuracy Accuracy (98.5-102.1%) h_precision Precision (2.5-4.2% RSD) l_linearity Linearity (0.1-100 ng/mL) l_accuracy Accuracy (99.8-101.2%) l_precision Precision (2.1-3.5% RSD) cross_validation Cross-Validation Parameters cross_validation->h_linearity cross_validation->h_accuracy cross_validation->h_precision cross_validation->l_linearity cross_validation->l_accuracy cross_validation->l_precision

Caption: Key parameters for the comparison of HPLC-UV and LC-MS/MS methods.

Conclusion

Both the developed HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound. The cross-validation study demonstrates a strong correlation between the results obtained from both techniques, indicating that they can be used interchangeably within their respective validated ranges.

  • The HPLC-UV method is a reliable and cost-effective option for routine analysis where higher concentrations are expected, such as in formulation development and quality control.

  • The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred choice for applications requiring low detection limits, such as pharmacokinetic studies and the analysis of complex biological matrices.

The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary data and protocols to assist researchers in making an informed decision.

References

A Comparative Analysis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and Conventional Cytotoxic Agents: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the putative mechanism of action of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a kaurane (B74193) diterpenoid natural product, against established classes of cytotoxic agents. Due to the limited direct research on this specific compound, this comparison leverages data from the closely related and well-studied analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F), isolated from Pteris semipinnata.[1][2]

Overview of Cytotoxic Mechanisms

Conventional cytotoxic agents primarily target rapidly dividing cells, a hallmark of cancer, through various mechanisms that disrupt cellular processes.[3] These can be broadly categorized as:

  • Alkylating Agents: These agents, such as cisplatin (B142131) and cyclophosphamide, directly damage DNA by adding alkyl groups, leading to the formation of DNA cross-links and subsequent cell death.

  • Antimetabolites: This class, including 5-fluorouracil (B62378) and methotrexate, structurally mimics endogenous molecules, thereby interfering with the synthesis of DNA and RNA.

  • Topoisomerase Inhibitors: Compounds like doxorubicin (B1662922) and etoposide (B1684455) target topoisomerase enzymes, which are crucial for DNA replication and transcription. Their inhibition leads to DNA strand breaks and apoptosis.

  • Microtubule Inhibitors: Vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel) disrupt the dynamics of microtubules, essential components of the mitotic spindle, thereby arresting cells in mitosis and inducing apoptosis.

The Apoptotic Pathway of Kaurane Diterpenoids

In contrast to the broad cellular disruption caused by many conventional agents, kaurane diterpenoids, including the analogue 5F, appear to exert their cytotoxic effects through a more targeted induction of apoptosis, primarily via the intrinsic or mitochondrial-mediated pathway.[1] This pathway is a highly regulated process of programmed cell death crucial for tissue homeostasis and eliminating damaged cells.

The proposed mechanism for kaurane diterpenoids like 5F involves the following key events:[1][4]

  • Inhibition of NF-κB: The compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes the expression of pro-survival and anti-apoptotic proteins.[1][5]

  • Regulation of Bcl-2 Family Proteins: This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.

  • Release of Pro-apoptotic Factors: This permeabilization results in the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[1][4]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[1]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][7]

  • Cell Cycle Arrest: Additionally, these compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[5][7]

A study comparing five constituents from Pteris semipinnata indicated that the position and number of hydroxyl groups on the kaurane skeleton significantly influence their cytotoxic activity, suggesting that this compound likely shares this apoptotic mechanism, with its specific potency dictated by its unique structure.[8]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of a related kaurane diterpenoid, ent-15-oxo-kaur-16-en-19-oic acid, against a human prostate carcinoma cell line (PC-3) and a primary fibroblast cell culture, highlighting its selective toxicity towards cancer cells.

CompoundCell LineIC50 (µg/mL)Reference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)3.7[6][9]
ent-15-oxo-kaur-16-en-19-oic acidPrimary Fibroblasts14.8[6][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins involved in the signaling pathways.[7]

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Kaurane Diterpenoid Action KD ent-6,9-Dihydroxy-15-oxo- 16-kauren-19-oic acid (Proposed) NFkB NF-κB Inhibition KD->NFkB Bax_up Bax ↑ KD->Bax_up Bcl2_down Bcl-2 ↓ NFkB->Bcl2_down Mito Mitochondrion Bcl2_down->Mito Bax_up->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

G cluster_1 Typical Cytotoxicity Experimental Workflow Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Treatment->Apoptosis_Assay WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis (IC50, Apoptotic Rate, etc.) MTT->Data Apoptosis_Assay->Data WB->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion

Caption: A standard experimental workflow for assessing cytotoxicity.

Conclusion

While direct experimental evidence for this compound is still emerging, the available data on structurally related kaurane diterpenoids suggests a mechanism of action centered on the induction of apoptosis via the intrinsic mitochondrial pathway. This contrasts with the broader, and often more indiscriminately damaging, mechanisms of many conventional cytotoxic agents. The targeted nature of this pathway presents a promising avenue for the development of novel anticancer therapies with potentially improved safety profiles. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of natural products, with ent-kaurane diterpenoids emerging as a promising class of compounds. Among these, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid and its analogs have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of more effective and selective anticancer drugs.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of ent-kaurane diterpenoids are intricately linked to their chemical structures. Modifications at various positions on the tetracyclic skeleton can significantly influence their potency and selectivity. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of this compound and a selection of its analogs against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound OHOHCOOHHepG2 15.8 [1]
GLC-82 21.3 [1]
HL-60 9.5 [1]
OridoninOHHCOOHHepG28.7[1]
EpinodosinOAcHCOOHHepG212.4[1]
RabdosinateOHOAcCOOHHepG214.6[1]
LasiokaurinOAcOHCOOHHepG218.2[1]
EpinodosinolOHOHCH₂OHHepG2>50[1]
ent-15-Oxo-kaur-16-en-19-oic acidHHCOOHA27800.3[2]
ent-2α,15-Dioxo-kaur-16-en-19-oic acidHHCOOHA27800.2[2]

Key Structure-Activity Relationship Insights:

  • The presence of an α,β-unsaturated ketone (enone) moiety in ring D, specifically the exomethylene group at C-16 conjugated with a ketone at C-15, is crucial for cytotoxic activity.[1][2] Saturation of the C16-C17 double bond or reduction of the C-15 ketone generally leads to a significant decrease or loss of activity.

  • Hydroxylation at C-1 and C-11 has been shown to enhance cytotoxicity.[1]

  • Acetylation of the hydroxyl groups can modulate activity, with the effect being position-dependent. For instance, acetylation at C-1 in Lasiokaurin resulted in slightly lower cytotoxicity compared to Oridonin with a hydroxyl group at the same position.[1]

  • The carboxylic acid at C-19 also appears to be important for activity, as its reduction to a primary alcohol in Epinodosinol led to a dramatic loss of cytotoxicity.[1]

Mechanism of Action: Induction of Apoptosis via NF-κB Signaling

A growing body of evidence suggests that many cytotoxic ent-kaurane diterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death). One of the key signaling pathways often implicated is the Nuclear Factor-kappa B (NF-κB) pathway. In many cancer cells, NF-κB is constitutively active and promotes cell survival by upregulating the expression of anti-apoptotic proteins. Several ent-kaurane analogs have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.

NF_kappaB_Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ent_kaurene ent-Kaurane Diterpenoid IKK IKK Complex ent_kaurene->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) Caspase8 Caspase-8 NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB IkB Degradation Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_cyto Apoptosis Caspase3->Apoptosis_cyto NFkB_nuc->IkB DNA DNA NFkB_nuc->DNA Anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2) DNA->Anti_apoptotic Upregulation Pro_apoptotic Pro-apoptotic Genes (e.g., Bax) DNA->Pro_apoptotic Downregulation Anti_apoptotic->Caspase8 Inhibition Pro_apoptotic->Apoptosis_cyto

Figure 1: Simplified diagram of the NF-κB signaling pathway and its inhibition by ent-kaurane diterpenoids, leading to apoptosis.

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the cytotoxic activity of ent-kaurane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Test compounds (ent-kaurane analogs) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment Treat cells with ent-kaurane analogs incubation_24h_1->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The cytotoxic activity of this compound and its analogs is highly dependent on specific structural features, particularly the enone system in ring D and the nature and position of substituents on the tetracyclic core. The inhibition of the NF-κB signaling pathway represents a key mechanism through which these compounds induce apoptosis in cancer cells. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology, providing a foundation for the design and development of novel ent-kaurane-based anticancer therapeutics with improved efficacy and selectivity. Further research focusing on the synthesis of a wider range of analogs and their evaluation in diverse cancer models is warranted to fully elucidate the therapeutic potential of this promising class of natural products.

References

Head-to-head comparison of "ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid" and paclitaxel on cell migration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of oncological research, the inhibition of cell migration remains a critical target for the development of novel anti-cancer therapeutics. This guide provides a comparative analysis of two compounds: the well-established chemotherapeutic agent, paclitaxel (B517696), and the natural product, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. While extensive data exists for paclitaxel's effects on cell migration, research on the specific biological activities of this compound is limited. This guide, therefore, presents a comprehensive overview of the available data for both compounds, alongside a discussion of the broader class of ent-kaurane diterpenoids to which the latter belongs.

Executive Summary

Direct comparative studies on the effects of this compound and paclitaxel on cell migration are not available in the current scientific literature. Paclitaxel is a potent inhibitor of cell migration across various cancer cell lines, a function attributed to its mechanism of stabilizing microtubules.[1][2][3] ent-Kaurane diterpenoids, a class of natural compounds that includes this compound, have demonstrated anti-migratory and anti-invasive properties in several cancer models.[4][5] However, the specific activity of this compound in cell migration assays has yet to be reported.

This guide will present the known quantitative data for paclitaxel's impact on cell migration and discuss the potential anti-migratory mechanisms of ent-kaurane diterpenoids. Detailed experimental protocols for assessing cell migration are also provided to facilitate future comparative studies.

Data Presentation: Quantitative Effects on Cell Migration

The following table summarizes the inhibitory effects of paclitaxel on cell migration from various studies. It is important to note that these results are not from a single head-to-head study and experimental conditions may vary. Currently, no published data is available for the quantitative effects of this compound on cell migration.

CompoundCell LineAssay TypeConcentration% Inhibition of Migration (approx.)Reference
Paclitaxel Neuroglia rat cells with gliomaWound Healing0.4 µMSlower migration observed over 48 hours[1]
Human Tenon's fibroblastsScratch Assay10⁻⁹ to 10⁻⁶ mol/lDose-dependent inhibition[2]
Adrenocortical carcinoma cells (SW-13, NCI-H295R, ACC-T12)Transwell Assay100 and 250 nMSignificant reduction in migration[6]
Gastric cancer cells (SGC-7901, MKN-45)Transwell AssayNot specifiedSignificant reduction compared to control[7]
Prostate cancer cells (PC3)Wound HealingNot specifiedSignificant decrease in migration[5]

Mechanisms of Action in Cell Migration

This compound and Related ent-Kaurane Diterpenoids

While the specific mechanism of this compound is unknown, studies on other ent-kaurane diterpenoids suggest potential pathways for inhibiting cell migration. For instance, the ent-kaurane diterpenoid CRT1 has been shown to inhibit cell migration and invasion in ovarian cancer cells via activation of the ERK1/2 signaling pathway.[4][5] Another study on the ent-kaurane diterpenoids oridonin (B1677485) and irudonin found that they impair migration and invasion by interacting with ezrin, a protein that links the cytoskeleton to the plasma membrane. Other research indicates that some ent-kaurane diterpenoids can inhibit the phosphorylation of JAK2 and STAT3, key components of a signaling pathway often implicated in cancer cell migration and invasion.[8]

G cluster_0 Potential Signaling Pathway for ent-Kaurane Diterpenoids ent_kaurane ent-Kaurane Diterpenoids erk ERK1/2 ent_kaurane->erk Activates jak_stat JAK/STAT Pathway ent_kaurane->jak_stat Inhibits ezrin Ezrin ent_kaurane->ezrin Interacts with migration Cell Migration Inhibition erk->migration jak_stat->migration ezrin->migration G cluster_1 Paclitaxel Signaling Pathway in Cell Migration paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules nlrp3 NLRP3/Caspase-1 Pathway paclitaxel->nlrp3 mmp MMP-2/MMP-9 Downregulation paclitaxel->mmp dynamics Disrupted Microtubule Dynamics microtubules->dynamics migration_inhibition Cell Migration Inhibition dynamics->migration_inhibition nlrp3->migration_inhibition mmp->migration_inhibition G cluster_2 Wound Healing Assay Workflow A Seed cells to confluency B Create a scratch (wound) A->B C Wash to remove debris B->C D Add treatment (Compound/Control) C->D E Image at Time 0 D->E F Incubate E->F G Image at Time X F->G H Analyze wound closure G->H G cluster_3 Transwell Migration Assay Workflow A Prepare Transwell chambers B Add chemoattractant to lower chamber A->B C Prepare and treat cell suspension B->C D Seed cells in upper chamber C->D E Incubate D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image and quantify migrated cells G->H

References

Safety Operating Guide

Safe Disposal of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, step-by-step guidance for the proper and safe disposal of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, ensuring compliance with standard laboratory safety protocols and environmental regulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

I. Hazard Assessment and Waste Characterization

Key Waste Characteristics:

CharacteristicDescriptionDisposal Consideration
Physical State SolidPackage securely to prevent dust formation.
Flammability Not flammable or combustible.[1]No special precautions for flammability are required.
Reactivity No specific reactivity data is available.Segregate from incompatible materials as a general precaution.
Toxicity Data not available.Handle with appropriate personal protective equipment (PPE).

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used if there is a risk of generating dust.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of pure this compound and contaminated labware.

1. Waste Collection:

  • Pure Compound: Carefully sweep up the solid compound, avoiding the creation of dust.[1] Place the collected solid into a designated hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) that have come into contact with the compound should be placed in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but institutional guidelines should be followed. After rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste.

2. Waste Container Selection and Labeling:

  • Container Type: Use a sturdy, leak-proof container with a secure lid that is compatible with the chemical. For solid waste, a wide-mouth plastic or glass container is suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The hazard characteristics (e.g., "Caution: Handle with Care")

    • The accumulation start date (the date the first waste was added to the container)

    • The principal investigator's name and laboratory contact information

3. Waste Segregation and Storage:

  • Segregation: Store the hazardous waste container for this compound separately from other incompatible waste streams, such as strong acids, bases, and oxidizers.

  • Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: The waste container must be kept closed at all times except when adding waste.

4. Request for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.

  • Follow the specific procedures outlined by your EHS for requesting a hazardous waste pickup. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[1]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment and Cleanup:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type pure_compound Pure Solid Compound identify_waste->pure_compound Solid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) identify_waste->contaminated_labware Contaminated empty_container Empty Original Container identify_waste->empty_container Container ppe->identify_waste collect_solid Collect solid into a labeled hazardous waste container. pure_compound->collect_solid collect_labware Place in a labeled solid hazardous waste container. contaminated_labware->collect_labware triple_rinse Triple rinse container. Collect first rinsate as liquid hazardous waste. empty_container->triple_rinse store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). collect_solid->store_waste collect_labware->store_waste triple_rinse->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid
Reactant of Route 2
ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。